molecular formula C8H7ClO4S B1349559 2-Chloro-5-(methylsulfonyl)benzoic acid CAS No. 89938-62-5

2-Chloro-5-(methylsulfonyl)benzoic acid

Cat. No.: B1349559
CAS No.: 89938-62-5
M. Wt: 234.66 g/mol
InChI Key: SKWDIXBVQATQSG-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H7ClO4S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWDIXBVQATQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368125
Record name 2-chloro-5-(methylsulfonyl)benzoic acid
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-62-5
Record name 2-chloro-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(methylsulphonyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89938-62-5

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfonyl)benzoic acid, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, safety and handling guidelines, and potential applications. A plausible synthetic route is also described based on established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[1] Its chemical structure combines a chlorinated benzoic acid with a methylsulfonyl group, bestowing upon it specific reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 89938-62-5[1][2][3]
Molecular Formula C₈H₇ClO₄S[1][2][3]
Molecular Weight 234.66 g/mol [1]
Appearance White, gray, or beige powder[1]
Melting Point 183-187 °C[1]
Purity ≥ 97% (HPLC)[1]
IUPAC Name This compound
Synonyms 2-Chloro-5-methanesulfonylbenzoic acid[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Purification

A potential synthetic workflow is outlined below:

G cluster_synthesis Plausible Synthetic Workflow start Starting Material (e.g., 3-aminobenzoic acid derivative) step1 Diazotization & Sandmeyer Reaction (Introduction of Chloro Group) start->step1 NaNO₂, HCl, CuCl step2 Introduction of Methylsulfanyl Group step1->step2 Introduction of -SMe step3 Oxidation (e.g., with H₂O₂ or KMnO₄) step2->step3 Oxidizing Agent product This compound step3->product

Caption: A plausible synthetic workflow for this compound.

Note: This proposed synthesis is illustrative. Researchers should conduct their own literature search and process optimization for a viable synthetic route.

Applications

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

This compound is reported to be a key intermediate in the synthesis of various pharmaceuticals, with particular mention of anti-inflammatory and analgesic medications.[1] Its structural features allow for further chemical modifications to generate novel therapeutic agents.

Agrochemicals

This compound is utilized in the formulation of herbicides.[1] Its mechanism of action is suggested to involve the inhibition of specific biochemical pathways in plants, which allows for selective weed control.[1]

Biochemical Research

The compound is also used in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways.[1] However, specific enzymes or pathways targeted by this molecule are not well-documented in publicly available literature.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as a herbicide and its potential as a scaffold for drug discovery. While it is known to inhibit biochemical pathways, specific details regarding its mechanism of action and the signaling pathways it may modulate are not extensively described in the available scientific literature. Further research is required to elucidate its precise molecular targets and biological effects.

Due to the lack of specific information on its mechanism of action, a detailed signaling pathway diagram cannot be provided at this time.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Information:

PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

An illustrative workflow for a general chemical synthesis experiment is provided below:

G cluster_workflow General Experimental Workflow setup Reaction Setup (Glassware, Reagents) reaction Reaction (Heating, Stirring, Monitoring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: A general workflow for a chemical synthesis experiment.

Conclusion

This compound is a chemical compound with established utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties are well-characterized, and safety guidelines for its handling are clearly defined. While its general applications are known, there is a need for further research to elucidate its specific biological mechanisms of action and to publish detailed experimental protocols for its use. This guide provides a foundational understanding of the compound for researchers and industry professionals.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-(methylsulfonyl)benzoic acid (CAS No. 89938-62-5), a versatile intermediate compound significant in the agrochemical and pharmaceutical industries.[1] This document is intended to be a valuable resource for professionals in drug development, chemical synthesis, and materials science.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It serves as a key building block in the synthesis of various therapeutic agents and selective herbicides.[1] The presence of a carboxylic acid, a chloro group, and a methylsulfonyl group provides multiple reactive sites, making it a valuable precursor in the creation of complex molecular structures.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is critical to note a significant discrepancy in the reported melting point values from various chemical suppliers. While a definitive value from primary literature is not available, both ranges are presented here for a comprehensive overview. This discrepancy may arise from differences in sample purity or the presence of different crystalline forms. Purity is often determined by methods such as High-Performance Liquid Chromatography (HPLC).[1]

PropertyValueSource(s)
CAS Number 89938-62-5[1][2]
Molecular Formula C₈H₇ClO₄S[1][2]
Molecular Weight 234.66 g/mol [1]
Appearance White, gray, or beige powder[1]
Melting Point Range 1: 183-187 °CRange 2: 82-85 °C[1][2]
Boiling Point 462.9 °C at 760 mmHg (Predicted)[2]
Density 1.507 g/cm³ (Predicted)[2]
pKa No experimental data available
Solubility No quantitative data available

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the thoroughly dried and finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end. The sample height should be approximately 1-2 mm.

  • Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or similar digital device) is used. The capillary tube is placed in the heating block of the apparatus.

  • Measurement:

    • A rapid heating rate is initially used to determine an approximate melting temperature.

    • A second, fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: A precisely weighed sample of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: A calibrated pH meter with a glass electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered from a burette.

  • Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Sample Analysis: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique, such as HPLC with UV detection or quantitative UV-Vis spectroscopy. The result is typically expressed in units of mg/L or mol/L.

Logical Workflow and Synthesis

The diagram below illustrates a common synthetic route for producing a chloro-methylsulfonyl-benzoic acid from a methylsulfonyl-toluene precursor. This involves a chlorination step followed by an oxidation step.

Synthesis_Workflow Start 4-Methylsulfonyltoluene (Precursor) Step1 Chlorination (e.g., Cl2, Catalyst) Start->Step1 Intermediate 2-Chloro-4-methylsulfonyltoluene Step1->Intermediate Step2 Oxidation (e.g., Nitric Acid) Intermediate->Step2 Product 2-Chloro-4-methylsulfonylbenzoic Acid (Final Product) Step2->Product

Caption: Generalized synthesis pathway for a chloro-methylsulfonyl-benzoic acid.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Chloro-5-(methylsulfonyl)benzoic acid is limited. This guide provides available data for the target compound and its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, alongside established, adaptable experimental protocols for determining key physicochemical parameters.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Understanding its solubility and related physicochemical properties is crucial for formulation development, bioavailability studies, and process chemistry. This technical guide provides a summary of available data and outlines detailed experimental protocols for the determination of solubility and pKa.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is presented below.

Table 1: Physicochemical Data for this compound and Related Isomer

PropertyThis compound2-chloro-4-(methylsulfonyl)benzoic acid
CAS Number 89938-62-5[1][2]53250-83-2[3][4]
Molecular Formula C₈H₇ClO₄S[1][5]C₈H₇ClO₄S[3]
Molecular Weight 234.66 g/mol [5]234.65 g/mol
Melting Point 82-85 °C[1]193-194 °C
Appearance White solid[1]White solid
Water Solubility Data not available3267 mg/L (at 23°C, pH 2.1)
Predicted LogP 2.52[1]1.4

Solubility Profile

To obtain precise solubility data, experimental determination is necessary. The following section outlines a general yet detailed protocol for this purpose.

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different solvents to be tested. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A general method for benzoic acid derivatives is provided below.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

General HPLC Method for Quantification

Instrumentation:

  • HPLC with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point. The exact ratio should be optimized to achieve good peak shape and retention time. A gradient elution may be necessary.

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • To be determined by UV-Vis spectroscopy of a standard solution. A common range for benzoic acid derivatives is 230-280 nm.

Injection Volume:

  • 10-20 µL

Validation:

  • The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Determination of pKa (Potentiometric Titration)

This protocol outlines a common method for determining the acid dissociation constant (pKa).

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (carbon dioxide-free)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol or methanol may be used if the aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

    • Add KCl to maintain a constant ionic strength.

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental flow for determining the solubility of this compound.

G start Start: Solubility Determination of this compound select_solvents Select Solvents (e.g., Water, Ethanol, Methanol, Acetone) start->select_solvents shake_flask Shake-Flask Method: Prepare Supersaturated Solutions select_solvents->shake_flask equilibrate Equilibrate at Constant Temperature (e.g., 24-48h at 25°C) shake_flask->equilibrate sample Sample and Filter Supernatant equilibrate->sample quantify Quantify by Validated HPLC Method sample->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End: Solubility Data Table calculate->end

Caption: Experimental workflow for solubility determination.

Representative Synthesis Pathway

As no specific signaling pathways involving this compound have been identified, a representative synthesis pathway for the related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is presented based on patent literature.[7][8][9] This illustrates a potential synthetic route for compounds of this class.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation A 4-Methylsulfonyltoluene B 2-Chloro-4-methylsulfonyltoluene A->B Cl2, Catalyst (Fe) C 2-Chloro-4-methylsulfonyltoluene D 2-Chloro-4-methylsulfonylbenzoic acid C->D Nitric Acid

Caption: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current literature, this guide provides a framework for its experimental determination. The outlined protocols for solubility and pKa measurement are robust and can be adapted to generate the necessary data for research and development purposes. The provided information on the related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, offers a valuable point of reference. It is recommended that researchers perform the described experiments to obtain precise and accurate data for their specific applications.

References

2-Chloro-5-(methylsulfonyl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 2-Chloro-5-(methylsulfonyl)benzoic acid

Executive Summary

This document addresses the inquiry regarding the mechanism of action of this compound. A thorough review of publicly available scientific literature and chemical databases reveals that this compound is predominantly utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1][2] There is currently a lack of published research detailing its specific biological mechanism of action, molecular targets, or associated signaling pathways. This guide summarizes the available information on this compound and proposes a hypothetical research workflow for elucidating its potential pharmacological activity.

Physicochemical Properties

While data on the biological activity of this compound is not available, its physicochemical properties are well-documented.[3][4][5][6] These properties are summarized in Table 1.

PropertyValueSource
CAS Number 89938-62-5[1][5][6]
Molecular Formula C₈H₇ClO₄S[1][3][4][5][6]
Molecular Weight 234.66 g/mol [1][3]
Appearance White, gray, or beige powder[1]
Melting Point 183-187 °C[1]
Boiling Point 462.9°C at 760 mmHg (Predicted)[2]
Density 1.507 g/cm³ (Predicted)[2]
IUPAC Name This compound[3]

Known Applications: A Key Synthetic Intermediate

This compound is a crucial building block in organic synthesis.[1] Its chemical structure lends itself to various modifications, making it a valuable precursor for the synthesis of therapeutic agents and herbicides.[1] For instance, it is a documented intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][8][9][10][11]

The following diagram illustrates a simplified, conceptual representation of its role as a precursor in a multi-step synthesis.

G A This compound B Chemical Modification (e.g., Acylation, Esterification) A->B C Intermediate Compound B->C D Further Synthetic Steps C->D E Final Product (e.g., Dapagliflozin) D->E

A conceptual diagram of a synthetic pathway.

Hypothetical Workflow for Elucidating Mechanism of Action

For a compound with unknown biological activity like this compound, a systematic approach is required to determine its mechanism of action. The following workflow outlines a potential research plan.

In Vitro Screening and Target Identification

The initial phase would involve screening the compound against a panel of known biological targets to identify potential interactions.

  • High-Throughput Screening (HTS): The compound would be tested against a broad range of assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

  • Target Identification: If HTS yields a positive result, further studies such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed to identify the specific molecular target(s).

In Vitro Characterization

Once a target is identified, the interaction between the compound and the target needs to be characterized quantitatively.

  • Biochemical Assays: Determine key parameters such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), Kᵢ (inhibition constant), and Kₔ (dissociation constant) to quantify the compound's potency and affinity for the target.

  • Cell-Based Assays: Investigate the compound's effect on cellular processes related to the target in relevant cell lines. This could involve measuring changes in second messenger levels, protein expression, or cell viability.

Signaling Pathway Analysis

Understanding how the compound's interaction with its target affects cellular signaling is crucial.

  • Western Blotting and Phospho-arrays: To analyze the phosphorylation status of key proteins in the suspected signaling pathway.

  • Gene Expression Analysis: Techniques like RT-qPCR or RNA sequencing can reveal changes in gene expression downstream of the target.

In Vivo Studies

If in vitro studies show promising results, the compound's effects are then evaluated in a living organism.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its dose-response relationship in an animal model.

  • Efficacy Studies: To assess the therapeutic potential of the compound in a relevant disease model.

The following diagram illustrates this hypothetical research workflow.

G cluster_0 In Vitro Studies cluster_1 Mechanism Elucidation cluster_2 In Vivo Validation A High-Throughput Screening B Target Identification A->B C Biochemical Assays (IC50, Ki) B->C D Cell-Based Assays C->D E Signaling Pathway Analysis D->E F Gene Expression Profiling E->F G Pharmacokinetics (PK/PD) F->G H Efficacy in Disease Models G->H

A hypothetical workflow for mechanism of action studies.

Conclusion

References

A Technical Guide to the Spectroscopic Properties of 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical compound of interest in pharmaceutical and agrochemical research.[1] Its structure, featuring a chlorinated benzoic acid backbone with a methylsulfonyl group, suggests potential applications as a versatile synthetic intermediate.[1] This guide provides an in-depth overview of its predicted spectroscopic characteristics and generalized experimental protocols for its analysis.

Chemical and Physical Properties

Basic identifiers and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 89938-62-5[2][3][4][5]
Molecular Formula C₈H₇ClO₄S[2][6]
Molecular Weight 234.66 g/mol [6]
Melting Point 183-187 °C[1]
Appearance White to gray or beige powder[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5Singlet1H-COOH
~8.2Doublet1HAr-H
~8.0Doublet of Doublets1HAr-H
~7.8Doublet1HAr-H
~3.3Singlet3H-SO₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~165-COOH
~142Ar-C
~138Ar-C
~133Ar-C
~131Ar-C
~129Ar-C
~126Ar-C
~43-SO₂CH₃

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumAr C-H stretch
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongAr C=C stretch
1350-1300StrongS=O asymmetric stretch
1160-1120StrongS=O symmetric stretch
850-750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/zIon
234/236[M]⁺ (Molecular Ion)
217/219[M-OH]⁺
189/191[M-COOH]⁺
155[M-SO₂CH₃]⁺
79[SO₂CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical mass range: 50-500 m/z.

  • Acquisition (EI):

    • Introduce the sample via a direct insertion probe or gas chromatograph.

    • Use a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer (e.g., 500 MHz) Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Raw Data (FT, Phasing) Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Analyze Spectra Calibrate->Analyze

Caption: General workflow for NMR spectroscopy.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare KBr Pellet or use ATR Spectrometer FT-IR Spectrometer Prep->Spectrometer Background Collect Background Spectrum Spectrometer->Background Sample Collect Sample Spectrum Spectrometer->Sample Subtract Subtract Background Background->Subtract Sample->Subtract Identify Identify Absorption Bands Subtract->Identify Assign Assign Functional Groups Identify->Assign

Caption: General workflow for FT-IR spectroscopy.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_ion Ionization cluster_acq Mass Analysis cluster_proc Data Analysis Dissolve Dissolve Sample in Solvent IonSource Ionization Source (ESI or EI) Dissolve->IonSource Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Generate Generate Mass Spectrum Detector->Generate Analyze Analyze Fragmentation Generate->Analyze

Caption: General workflow for mass spectrometry.

References

Navigating the Structural Nuances: A Technical Guide to the NMR Spectral Data of 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-5-(methylsulfonyl)benzoic acid. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar compounds, such as 2-chlorobenzoic acid. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.6 - 7.8d8.0 - 9.01H
H-48.0 - 8.2dd8.0 - 9.0, 2.0 - 2.51H
H-68.3 - 8.5d2.0 - 2.51H
-SO₂CH₃3.2 - 3.4s-3H
-COOH10.0 - 13.0br s-1H

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1132 - 134
C-2135 - 137
C-3129 - 131
C-4126 - 128
C-5142 - 144
C-6130 - 132
-C=O165 - 168
-SO₂CH₃43 - 45

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices.

  • Concentration :

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-100 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Handling :

    • Accurately weigh the sample and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Locking and Shimming :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Typically 12-16 ppm.

    • Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 2-4 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Typically 0-220 ppm.

    • Number of Scans : 256 to 1024 scans or more, depending on the sample concentration.

    • Relaxation Delay (d1) : 2 seconds.

    • Acquisition Time (aq) : 1-2 seconds.

NMR Data Processing

The following workflow outlines the standard procedure for processing the acquired raw NMR data (Free Induction Decay - FID).

NMR_Processing_Workflow A Raw FID Data Acquisition B Fourier Transform (FT) A->B C Phase Correction B->C D Baseline Correction C->D E Referencing D->E to TMS F Integration E->F for 1H G Peak Picking & Analysis E->G for 13C F->G H Final Spectrum G->H

NMR Data Processing Workflow
  • Fourier Transform (FT) : The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (positive).

  • Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is calibrated by setting the peak of an internal standard (e.g., TMS) to 0.00 ppm.

  • Integration (for ¹H NMR) : The relative areas under the peaks are calculated to determine the ratio of protons.

  • Peak Picking and Analysis : The chemical shifts of the peaks are identified, and for ¹H NMR, the coupling patterns are analyzed to determine J-coupling constants.

This comprehensive guide provides the necessary theoretical and practical information for researchers and professionals working with this compound. The predicted data and detailed protocols will facilitate the identification, characterization, and quality assessment of this important chemical entity.

An In-depth Technical Guide to the FTIR Analysis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Chloro-5-(methylsulfonyl)benzoic acid. This document outlines the predicted vibrational modes, a detailed experimental protocol for sample analysis, and logical workflows for spectral acquisition and interpretation, serving as a vital resource for researchers in analytical chemistry and drug development.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, a chlorobenzene moiety, and a methylsulfonyl group. The predicted spectral data, based on characteristic group frequencies, are summarized in the table below.

Wavenumber Range (cm⁻¹)Predicted IntensityVibrational Mode Assignment
3300 - 2500Broad, StrongO-H stretch (from Carboxylic Acid, H-bonded)
3100 - 3000MediumC-H stretch (Aromatic)[1][2][3]
2960 - 2850MediumC-H stretch (from -CH₃ of methylsulfonyl)
1760 - 1690StrongC=O stretch (from Carboxylic Acid)[4][5]
1600 - 1585MediumC=C stretch (in-ring, aromatic)[2][3][6]
1500 - 1400MediumC=C stretch (in-ring, aromatic)[2][3][6]
1440 - 1395MediumO-H bend (in-plane, from Carboxylic Acid)[4]
~1350StrongSO₂ asymmetric stretch (from Sulfonyl group)
1320 - 1210StrongC-O stretch (from Carboxylic Acid)[4]
~1150StrongSO₂ symmetric stretch (from Sulfonyl group)
850 - 550MediumC-Cl stretch (Aromatic)[1][4]
900 - 675StrongC-H "oop" (out-of-plane) bend (Aromatic)[1][2]
950 - 910Medium, BroadO-H bend (out-of-plane, from Carboxylic Acid dimer)[1][4]

Experimental Protocol: FTIR Analysis of Solid Samples

This section details two common methods for the FTIR analysis of solid organic compounds like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula and weighing paper

  • Desiccator for storing KBr

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.[7]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr powder.[7] The sample concentration in KBr should be in the range of 0.2% to 1%.[8]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[7] Proper grinding is crucial to reduce particle size and minimize light scattering.[7]

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground powder into the die cavity, ensuring an even distribution.

    • Place the die into the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[7] If available, applying a vacuum during pressing can help to remove trapped air and improve pellet transparency.

  • Pellet Ejection and Analysis:

    • Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or uniformly translucent.

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a modern, rapid technique that allows for the analysis of solid samples with minimal preparation.[9]

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure clamp of the ATR accessory to press the solid sample firmly against the crystal. Consistent and firm contact is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the ATR crystal surface thoroughly with a suitable solvent and a lint-free wipe.

Visualizations

Chemical Structure and Key Functional Groups

Figure 1: Chemical Structure of this compound cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 S S C5->S C6->C1 O1 O C7->O1 = O2 O-H C7->O2 O3 O S->O3 = O4 O S->O4 = C8 CH₃ S->C8 Figure 2: General Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr (if applicable) Sample->Grind Place_ATR Place on ATR Crystal Sample->Place_ATR Pelletize Press into Pellet (if applicable) Grind->Pelletize Background Acquire Background Spectrum Pelletize->Background Place_ATR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process Identify Identify Characteristic Peaks Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Structure Structural Elucidation Correlate->Structure

References

An In-depth Technical Guide on 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical and physical properties of 2-Chloro-5-(methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been determined or is not publicly available. In lieu of crystallographic data, this guide provides detailed information on the compound's properties, its significance in research and development, and a representative experimental protocol for the synthesis of a closely related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, to illustrate a common synthetic route. This document aims to serve as a valuable resource for professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid containing a sulfonyl group. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with this structural motif. Compounds with similar structures are known to be utilized as intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications, as well as in the formulation of herbicides.[1] The presence of the chloro, methylsulfonyl, and benzoic acid functional groups provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C₈H₇ClO₄SPubChem
Molecular Weight 234.66 g/mol PubChem
CAS Number 89938-62-5Chem-Impex
Appearance White, gray, or beige powderChem-Impex
Melting Point 183-187 °CChem-Impex
Purity ≥ 97% (HPLC)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Crystal Structure Analysis

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and a comprehensive review of peer-reviewed scientific literature were conducted. As of the date of this publication, there is no publicly available experimental data detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, a detailed discussion of its crystal packing, hydrogen bonding networks, and other solid-state structural features cannot be provided at this time.

For researchers interested in the crystallographic analysis of related compounds, numerous resources are available. The Cambridge Crystallographic Data Centre (CCDC) is a central repository for small-molecule organic and metal-organic crystal structures. For novel compounds, experimental determination via single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement.

Synthesis and Experimental Protocols

Representative Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

This synthesis is a two-step process starting from 4-(methylsulfonyl)toluene, as described in various patents. The first step involves the chlorination of the aromatic ring, followed by the oxidation of the methyl group.

Step 1: Synthesis of 2-chloro-4-(methylsulfonyl)toluene

This step involves the chlorination of 4-(methylsulfonyl)toluene in the presence of a catalyst.

  • Materials:

    • 4-(methylsulfonyl)toluene

    • Low-polarity solvent (e.g., carbon tetrachloride, dichloromethane, or a mixture thereof)

    • Catalyst (e.g., iron powder)

    • Chlorine gas

  • Procedure:

    • In a suitable reaction vessel, charge 4-(methylsulfonyl)toluene and the low-polarity solvent.

    • Add the iron catalyst to the mixture.

    • Heat the reaction mixture to a temperature between 85 °C and 95 °C.

    • Introduce chlorine gas into the reaction mixture.

    • Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

    • Upon completion of the reaction, cool the mixture and process it to isolate the crude 2-chloro-4-(methylsulfonyl)toluene.

Step 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

This step involves the oxidation of the methyl group of 2-chloro-4-(methylsulfonyl)toluene to a carboxylic acid.

  • Materials:

    • 2-chloro-4-(methylsulfonyl)toluene (from Step 1)

    • Nitric acid

  • Procedure:

    • Heat the crude 2-chloro-4-(methylsulfonyl)toluene to a temperature between 175 °C and 195 °C.

    • Slowly add nitric acid to the heated substrate.

    • Monitor the reaction progress.

    • Once the reaction is complete, cool the mixture.

    • Adjust the pH of the solution with a base (e.g., sodium hydroxide) to 9 or higher to dissolve the product.

    • Filter the solution to remove any unreacted starting material.

    • Acidify the filtrate to precipitate the 2-chloro-4-(methylsulfonyl)benzoic acid.

    • Collect the solid product by filtration and dry it.

Purification and Crystallization

The crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a hot solvent, such as anhydrous methanol, followed by cooling to induce crystallization.

  • Procedure:

    • Dissolve the crude 2-chloro-4-(methylsulfonyl)benzoic acid in a minimal amount of hot anhydrous methanol.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a chloro-(methylsulfonyl)benzoic acid, based on the representative protocol.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate Product cluster_step2 Step 2: Oxidation cluster_purification Purification cluster_final Final Product 4_methylsulfonyl_toluene 4-(Methylsulfonyl)toluene Chlorination Chlorination Reaction (85-95 °C) 4_methylsulfonyl_toluene->Chlorination Catalyst Catalyst (e.g., Iron) Catalyst->Chlorination Solvent Low-Polarity Solvent Solvent->Chlorination Chlorine Chlorine Gas Chlorine->Chlorination Intermediate 2-chloro-4-(methylsulfonyl)toluene Chlorination->Intermediate Oxidation Oxidation Reaction (175-195 °C) Intermediate->Oxidation Nitric_Acid Nitric Acid Nitric_Acid->Oxidation Workup Aqueous Workup (Base then Acid) Oxidation->Workup Recrystallization Recrystallization (e.g., Methanol) Workup->Recrystallization Final_Product 2-chloro-4-(methylsulfonyl)benzoic acid Recrystallization->Final_Product

Caption: General Synthesis Workflow

Applications in Research and Development

This compound and its isomers are valuable intermediates in several key areas of chemical research and development:

  • Pharmaceutical Synthesis: These compounds serve as foundational scaffolds for the synthesis of more complex molecules with potential therapeutic applications. The presence of reactive sites allows for the introduction of various pharmacophores to modulate biological activity.[1]

  • Agrochemical Development: The structural motifs present in this molecule are found in a number of selective herbicides. Research in this area focuses on developing new compounds with improved efficacy and environmental safety profiles.[1]

  • Materials Science: Aromatic carboxylic acids are often used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The specific functional groups on the aromatic ring can influence the resulting material's structure and properties.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of its known properties and its significance as a synthetic intermediate. The detailed, representative synthesis protocol for a closely related isomer offers valuable practical guidance for researchers working with this class of compounds. Future work involving the successful crystallization and single-crystal X-ray diffraction of the title compound would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and intermolecular interactions.

References

An In-depth Technical Guide to 2-Chloro-5-(methylsulfonyl)benzoic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfonyl)benzoic acid, a versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its discovery, synthesis, physicochemical properties, and its role as a key building block in the development of herbicides and therapeutic agents.

Introduction

This compound, with the CAS number 89938-62-5, is an organic compound characterized by a benzoic acid core substituted with a chloro and a methylsulfonyl group at the 2- and 5-positions, respectively.[1][2][3] Its chemical structure lends itself to a variety of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.[4][5] While the definitive history of its initial discovery remains elusive in publicly accessible records, its importance has grown with the increasing demand for novel herbicides and pharmaceutical compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 89938-62-5[1][2][3]
Molecular Formula C₈H₇ClO₄S[1][2][3][4]
Molecular Weight 234.66 g/mol [2][4]
Appearance White to off-white solid/powder[4]
Melting Point 82-87 °C[1][4]
Boiling Point (Predicted) 462.9 °C at 760 mmHg[1]
Density (Predicted) 1.507 g/cm³[1]
LogP (Predicted) 2.52[1]

Synthesis

A likely precursor for this synthesis is 2-chloro-5-(methylthio)benzoic acid. The synthesis would proceed via the oxidation of the methylthio group to the corresponding methylsulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Below is a generalized experimental workflow for such a transformation.

Synthesis_Workflow Start Start: 2-chloro-5-(methylthio)benzoic acid Oxidation Oxidation Reaction (e.g., H₂O₂, m-CPBA) Start->Oxidation Add Oxidizing Agent Workup Reaction Work-up (Quenching, Extraction) Oxidation->Workup Reaction Completion Purification Purification (Crystallization, Chromatography) Workup->Purification Product Product: this compound Purification->Product

Generalized synthetic workflow for this compound.

Applications

This compound serves as a critical intermediate in two major industrial sectors: agriculture and pharmaceuticals.

Agrochemicals

In the agrochemical industry, this compound is a key building block for the synthesis of herbicides.[4][5] While specific commercial herbicides derived directly from this molecule are not prominently documented, its structural motifs are common in certain classes of herbicides. Benzoic acid derivatives are known to act as synthetic auxins, a class of herbicides that disrupt plant growth.[8][9] Additionally, the sulfonyl group is a key feature of sulfonylurea herbicides, which inhibit the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids in plants.[8] The combination of these functional groups in this compound makes it a valuable starting material for creating new herbicidal compounds.

Herbicide_MoA cluster_herbicide Herbicidal Action Benzoic_Acid_Derivative Benzoic Acid Derivative (e.g., from this compound) Plant_Cell Plant Cell Benzoic_Acid_Derivative->Plant_Cell Uptake Growth_Hormone_Pathway Disruption of Growth Hormone Pathways (Auxin Mimicry) Plant_Cell->Growth_Hormone_Pathway Amino_Acid_Synthesis Inhibition of Amino Acid Synthesis (e.g., ALS inhibition) Plant_Cell->Amino_Acid_Synthesis Plant_Death Plant Death Growth_Hormone_Pathway->Plant_Death Amino_Acid_Synthesis->Plant_Death

Potential herbicidal mechanisms of action for derivatives.
Pharmaceuticals

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of therapeutic agents, particularly anti-inflammatory and analgesic medications.[4] The sulfone group is a common feature in a variety of biologically active compounds and can contribute to their therapeutic effects. While specific drugs synthesized from this starting material are not explicitly detailed in the available literature, its structural features suggest its potential use in creating compounds that may interact with biological targets involved in inflammation and pain signaling pathways.

Conclusion

This compound is a chemical compound of significant industrial interest, primarily as a versatile intermediate. While the historical details of its discovery are not widely publicized, its utility in the synthesis of herbicides and pharmaceuticals is evident. Further research into its specific biological activities and the development of novel compounds derived from it will continue to define its role in modern chemistry and life sciences.

References

The Biological Landscape of 2-Chloro-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile chemical intermediate primarily utilized in the synthesis of a range of biologically active molecules. While direct evidence of its intrinsic biological activity is limited, its core structure is a key component in the development of potent herbicides and promising therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this compound, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The primary applications of its derivatives are in agriculture as herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme and in medicine as potential anticancer and anti-inflammatory agents.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Derivatives of chloromethylsulfonyl benzoic acids are notable for their herbicidal properties, which are primarily achieved through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, responsible for the conversion of p-hydroxyphenylpyruvate to homogentisate. The inhibition of this enzyme leads to a depletion of essential molecules like plastoquinone and tocopherols, which are vital for carotenoid biosynthesis and protecting chlorophyll from photo-oxidation.[1] This disruption results in the characteristic bleaching of plant tissues, followed by necrosis and death.[1]

A prominent example of an HPPD-inhibiting herbicide structurally related to the topic compound is Sulcotrione, which is chemically 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[2]

Signaling Pathway: HPPD Inhibition

The mechanism of action for HPPD-inhibiting herbicides derived from this compound analogs is centered on the disruption of the tyrosine degradation pathway.

HPPD_Inhibition_Pathway cluster_downstream Downstream Effects Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor Benzoic Acid Derivative (e.g., Sulcotrione) Inhibitor->HPPD

HPPD Inhibition Pathway by Benzoic Acid Derivatives.
Quantitative Data for HPPD Inhibition

CompoundTargetAssay SystemIC50 (µM)
SulcotrioneHuman HPPDRecombinant E. coli bioassay0.187 ± 0.037[3]
Experimental Protocol: HPPD Inhibition Assay

A common method for determining the inhibitory potential of compounds against HPPD is a whole-cell colorimetric bioassay using recombinant E. coli expressing the target HPPD enzyme.[3]

1.3.1. Principle

Recombinant E. coli expressing HPPD will convert tyrosine into homogentisate (HGA). HGA then auto-oxidizes and self-polymerizes to form a melanin-like pigment. The amount of pigment produced is proportional to HPPD activity and can be quantified spectrophotometrically. HPPD inhibitors will reduce pigment formation.[3]

1.3.2. Materials

  • Recombinant E. coli expressing HPPD

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Tyrosine substrate solution

  • 96-well microplates

  • Microplate reader (405 nm)

  • Test compounds (e.g., derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

1.3.3. Procedure

  • Cell Culture and Induction:

    • Inoculate a single colony of recombinant E. coli into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Induce protein expression by adding IPTG to the culture and incubate for a further 17-24 hours at 37°C.[3]

  • Assay Setup:

    • In a 96-well plate, add the induced bacterial culture.

    • Add various concentrations of the test compound to the wells. Include a positive control (a known HPPD inhibitor like Sulcotrione) and a negative control (vehicle, e.g., DMSO).

    • Add the tyrosine substrate to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 24 hours to allow for pigment formation.[3]

    • Measure the optical density (OD) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HPPD_Assay_Workflow Start Start: Recombinant E. coli Culture Overnight Culture (37°C) Start->Culture Induction Induce with IPTG (17-24h, 37°C) Culture->Induction Plating Plate Cells in 96-well Plate Induction->Plating AddCmpd Add Test Compounds & Controls Plating->AddCmpd AddSub Add Tyrosine Substrate AddCmpd->AddSub Incubate Incubate for Pigment Formation (24h, 37°C) AddSub->Incubate Measure Measure OD at 405 nm Incubate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Workflow for HPPD Inhibition Assay.

Anticancer Activity

This compound serves as a precursor for the synthesis of compounds with potential anticancer activity.[1] Research into structurally similar compounds, such as N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, has demonstrated cytotoxic effects against various human cancer cell lines.[4][5]

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives, which share a similar substitution pattern on the benzene ring.

Compound TypeCell LineIC50 (µM)Reference
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesBreast Cancer (MCF-7)2.5 - 5[4][5]
Colon Cancer (HCT-116)2.5 - 5[4][5]
Cervical Cancer (HeLa)5 - 17[4][5]
Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]

2.2.1. Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.[6]

2.2.2. Materials

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (570 nm)

2.2.3. Procedure

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Adhesion (Overnight) Seed->Adhere Treat Treat with Test Compounds Adhere->Treat IncubateCmpd Incubate (e.g., 48h) Treat->IncubateCmpd AddMTT Add MTT Solution IncubateCmpd->AddMTT IncubateMTT Incubate (3-4h) for Formazan Formation AddMTT->IncubateMTT Solubilize Solubilize Formazan (e.g., DMSO) IncubateMTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability & IC50 Measure->Analyze End End Analyze->End

Workflow for Cytotoxicity (MTT) Assay.

Potential Anti-inflammatory Activity

This compound is also a building block for the synthesis of anti-inflammatory and analgesic medications.[1] The anti-inflammatory potential of its derivatives can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in immune cells, typically macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocols for Anti-inflammatory Assays

3.1.1. Nitric Oxide Production (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.[8][9][10][11][12]

  • Procedure:

    • Culture macrophages (e.g., RAW 264.7) and pre-treat with test compounds.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8]

    • Incubate for 10-15 minutes at room temperature.[8]

    • Measure the absorbance at 540-550 nm.[8]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.1.2. Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[13][14][15][16][17]

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and a standard dilution series of the recombinant cytokine.

    • Add a biotin-conjugated detection antibody.

    • Add an enzyme-linked avidin or streptavidin.

    • Add a chromogenic substrate and measure the absorbance.

    • Calculate the cytokine concentration from the standard curve.

AntiInflammatory_Assay_Workflow cluster_assays Downstream Assays Start Start: Macrophage Culture (e.g., RAW 264.7) Pretreat Pre-treat with Test Compounds Start->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay for Nitric Oxide (NO) Collect->Griess ELISA ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) Collect->ELISA

Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

This compound is a valuable scaffold in medicinal and agricultural chemistry. While the compound itself has limited documented direct biological activity, its derivatives exhibit significant potential as HPPD-inhibiting herbicides and as novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of these activities, supported by quantitative data from structurally related compounds and detailed experimental protocols to facilitate further research and development in these areas. Future investigations should focus on synthesizing and evaluating direct derivatives of this compound to fully elucidate their therapeutic and agrochemical potential.

References

The Versatility of 2-Chloro-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Chloro-5-(methylsulfonyl)benzoic Acid as a Core Synthetic Building Block.

Introduction

This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemistry. Its unique electronic and structural features, arising from the presence of a carboxylic acid, a chloro substituent, and a methylsulfonyl group on the aromatic ring, make it an invaluable starting material and intermediate for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role as a strategic building block in the development of pharmaceuticals and herbicides.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in organic synthesis. The electron-withdrawing nature of both the chloro and methylsulfonyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

PropertyValueReference
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.66 g/mol [1]
CAS Number 89938-62-5[1]
Appearance White to off-white solid[2]
Melting Point 183-187 °C[3]
Boiling Point (Predicted) 462.9 °C at 760 mmHg[2]
Density (Predicted) 1.507 g/cm³[2]
pKa (Predicted) 2.68 ± 0.25[4]
LogP (Predicted) 2.52[2]

Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the methylsulfonyl protons (around 3.3 ppm), and aromatic protons in the range of 7.5-8.5 ppm, with coupling patterns dictated by their positions on the substituted ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks would be observed for the methylsulfonyl carbon (around 40-45 ppm), the aromatic carbons (in the 120-140 ppm range), and the carbonyl carbon of the carboxylic acid (in the 165-175 ppm range).

  • FT-IR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic absorptions for the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M+) would be expected at m/z 234. Key fragmentation patterns would likely involve the loss of the carboxylic acid group, the methylsulfonyl group, and the chlorine atom.

Synthesis of this compound

The most common synthetic route to this compound involves the oxidation of a suitable precursor, typically 2-chloro-5-(methylthio)benzoic acid or a related toluene derivative. The following is a representative experimental protocol synthesized from various patented methods.

Experimental Protocol: Oxidation of 2-Chloro-4-methylsulfonyltoluene

This two-step procedure starts with the chlorination of 4-methylsulfonyltoluene followed by oxidation to the desired benzoic acid.[5]

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 4-methylsulfonyltoluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).

  • Heat the mixture to 87-91 °C with a water bath.

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by gas chromatography.

  • Once the starting material is consumed (typically after about 5 hours), stop the chlorine flow and terminate the reaction.

  • Add water to the reaction mixture and stir, followed by gentle reflux.

  • Cool the mixture and filter to collect the crude product. Dry the solid to obtain 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of 2-Chloro-4-methylsulfonylbenzoic Acid

  • In a 250 mL reactor, place the crude 2-chloro-4-methylsulfonyltoluene (43.8 g) from the previous step.

  • Heat the reactor to 176-194 °C.

  • Slowly add 63 wt% nitric acid dropwise to the hot mixture. Monitor the reaction by gas chromatography.

  • Once the starting material is consumed (typically after about 4 hours), stop the addition of nitric acid.

  • Cool the reaction mixture and add a dilute sodium hydroxide solution until the pH is strongly basic (≥9).

  • Stir the mixture and then filter to remove any insoluble impurities.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-chloro-4-methylsulfonylbenzoic acid.

Applications as a Synthetic Building Block

The strategic placement of the chloro, methylsulfonyl, and carboxylic acid groups on the benzene ring allows for a variety of chemical transformations, making this compound a valuable building block in organic synthesis.

In Pharmaceutical Synthesis: The Case of Vemurafenib

A prominent example of the utility of a derivative of this scaffold is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of melanoma.[3][6] While the exact commercial synthesis of Vemurafenib is proprietary, the core structure highlights the importance of substituted benzoic acids. The general synthetic strategy involves the coupling of a substituted pyrrolopyridine core with a side chain derived from a functionalized benzoic acid.

Below is a conceptual workflow illustrating the strategic use of a functionalized benzoic acid in the synthesis of a kinase inhibitor like Vemurafenib.

G cluster_start Starting Material Selection cluster_activation Carboxylic Acid Activation cluster_coupling Key Fragment Coupling cluster_modification Post-Coupling Modification (Optional) cluster_final Final Product start This compound activation Activation of Carboxylic Acid (e.g., to acid chloride or using coupling agents) start->activation SOCl₂ or (COCl)₂ coupling Amide Bond Formation activation->coupling Activated Benzoic Acid Derivative amine_syn Synthesis of Amine Fragment (e.g., substituted pyrrolopyridine) amine_syn->coupling Amine Fragment modification Further Functionalization (e.g., deprotection, substitution) coupling->modification Coupled Intermediate final_product Target Kinase Inhibitor (e.g., Vemurafenib analog) coupling->final_product Direct to Final Product modification->final_product Final Modification

Caption: A generalized workflow for the synthesis of a kinase inhibitor utilizing this compound.

Signaling Pathway Inhibition by Vemurafenib

Vemurafenib functions by inhibiting the constitutively active BRAF V600E kinase, thereby blocking downstream signaling through the MEK and ERK pathways, which are critical for cell proliferation and survival in melanoma.[7][8]

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Vemurafenib.

G cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib on the BRAF V600E mutant kinase.

In Herbicide Synthesis

This compound and its isomers are crucial intermediates in the synthesis of various herbicides.[9] The presence of the sulfonyl group is a common feature in many active herbicidal compounds. These molecules often act by inhibiting key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][10] The synthesis of these herbicides typically involves the conversion of the carboxylic acid group of this compound into an amide or an ester, followed by further elaboration to the final active ingredient.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple reaction sites, enabling the construction of complex molecular architectures. Its demonstrated utility in the synthesis of high-value products such as the anti-cancer drug Vemurafenib and various herbicides underscores its importance in both the pharmaceutical and agrochemical industries. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this key synthetic intermediate, which will be of significant value to researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity of this molecule is likely to lead to the discovery of new and innovative applications.

References

The Versatile Scaffold: 2-Chloro-5-(methylsulfonyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile chemical intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its unique structural features, including a carboxylic acid, a chloro substituent, and a methylsulfonyl group, provide multiple reactive sites for chemical modification, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.[2] This technical guide explores the potential research applications of this compound, with a particular focus on its role as a precursor for the development of potent and selective anti-inflammatory agents, specifically cyclooxygenase-2 (COX-2) inhibitors.

Core Applications in Pharmaceutical Research

This compound serves as a crucial starting material in the synthesis of various therapeutic agents.[1] Its primary application in medicinal chemistry lies in the development of anti-inflammatory and analgesic medications.[3] The methylsulfonyl group is a key pharmacophore in many selective COX-2 inhibitors, contributing to their specific binding and potent activity.[4]

Application in the Synthesis of Selective COX-2 Inhibitors

Chronic inflammation, mediated by the overexpression of the COX-2 enzyme and subsequent production of prostaglandins, is a key factor in a variety of diseases, including arthritis and some cancers.[3][5] Selective COX-2 inhibitors offer a therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[2]

A notable application of this compound is in the synthesis of novel thiazolylhydrazine-methyl sulfonyl derivatives as potent and selective COX-2 inhibitors. These compounds have shown significant promise in preclinical studies.

Quantitative Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized thiazolylhydrazine-methyl sulfonyl derivatives, where this compound was a key precursor. The data highlights the potency and selectivity of these compounds.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
3a > 1000.140 ± 0.006 > 714
3e > 1000.890 ± 0.041> 112
3f > 1000.950 ± 0.053> 105
3g > 1001.120 ± 0.068> 89
3i > 1001.350 ± 0.075> 74
3j > 1001.520 ± 0.081> 65
Nimesulide5.81.684 ± 0.0793.44
Celecoxib7.60.132 ± 0.00557.58

Data sourced from a study on novel selective COX-2 inhibitors.

Experimental Protocols

General Synthesis of Thiazolylhydrazine-Methyl Sulfonyl Derivatives

The synthesis of the target COX-2 inhibitors from this compound involves a multi-step process. A generalized workflow is presented below.

G cluster_synthesis Synthetic Workflow start This compound step1 Activation of Carboxylic Acid (e.g., with thionyl chloride) start->step1 step2 Amide Formation (Reaction with a substituted hydrazine) step1->step2 step3 Cyclization (Formation of the thiazole ring) step2->step3 final Final Thiazolylhydrazine-Methyl Sulfonyl Derivative step3->final

A generalized synthetic scheme for the preparation of target compounds.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 enzymes is determined using a fluorometric assay. This method measures the peroxidase activity of the cyclooxygenases.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • A fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Nimesulide) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). Then, add the test compound at various concentrations or the reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorometric probe followed by the substrate, arachidonic acid, to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_assay Fluorometric COX Inhibition Assay Workflow reagents Prepare Reagents (Enzyme, Buffer, Heme, Inhibitor) incubation Incubate Enzyme and Inhibitor reagents->incubation initiation Add Probe and Substrate (Arachidonic Acid) incubation->initiation measurement Measure Fluorescence Kinetically initiation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Workflow for the in vitro COX inhibition assay.

Signaling Pathway

COX-2 inhibitors exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins. This interruption of the prostaglandin synthesis pathway leads to a reduction in inflammation, pain, and fever.

G cluster_pathway COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pgs Prostaglandin Synthases pgh2->pgs substrate pgs_products Prostaglandins (PGE2, PGI2, etc.) pgs->pgs_products inflammation Inflammation, Pain, Fever pgs_products->inflammation mediate inhibitor COX-2 Inhibitor (Derived from 2-Chloro-5- (methylsulfonyl)benzoic acid) inhibitor->cox2 inhibits

The role of COX-2 in the inflammatory cascade and the point of intervention for its inhibitors.

Future Perspectives

The structural framework of this compound continues to be a valuable platform for the design and synthesis of novel therapeutic agents. Future research may focus on:

  • Development of novel derivatives: Exploring further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Expansion to other therapeutic areas: Investigating the potential of its derivatives in other diseases where inflammation plays a role, such as neurodegenerative disorders and cancer.[5]

  • Advanced drug delivery systems: Formulating the active compounds into novel delivery systems to improve their bioavailability and reduce potential side effects.

References

Methodological & Application

Application of 2-Chloro-5-(methylsulfonyl)benzoic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile chemical intermediate utilized in the formulation of agricultural chemicals, particularly selective herbicides.[1] Its specific substitution pattern offers unique chemical properties that are valuable for developing active herbicidal agents. This document provides detailed application notes and a generalized protocol for the synthesis of a potential herbicidal compound from this compound, drawing parallels from the synthesis of structurally related herbicides.

Application Notes

Overview of Synthetic Strategy

The primary application of this compound in herbicide synthesis involves its conversion to an activated form, typically an acid chloride, followed by reaction with a suitable heterocyclic or cyclic dione moiety. This approach is analogous to the synthesis of well-known herbicides where a substituted benzoic acid is a key building block.

Key Advantages of this compound in Herbicide Development:

  • Structural Motif: The presence of the chloro and methylsulfonyl groups on the benzoic acid ring is a common feature in several commercial herbicides. These groups can influence the molecule's herbicidal activity, selectivity, and environmental persistence.

  • Reactive Handle: The carboxylic acid group provides a convenient point for chemical modification, allowing for the facile formation of amide or ester linkages, which are crucial for constructing the final herbicidal molecule.

  • Potential for Novel Herbicides: While direct synthesis of major commercial herbicides from this specific isomer is not widely documented, its structural similarity to key intermediates suggests its potential as a building block for the development of new, proprietary herbicidal compounds.

Generalized Synthetic Pathway

A plausible synthetic pathway for a hypothetical herbicide using this compound is outlined below. This pathway is based on established chemical transformations used in the synthesis of commercial herbicides.

A This compound C 2-Chloro-5-(methylsulfonyl)benzoyl chloride (Acid Chloride Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C F Potential Herbicidal Compound C->F Acylation / Condensation D Heterocyclic Amine or Cyclic Dione D->F E Base (e.g., Triethylamine) E->F

Figure 1: Generalized synthetic workflow for a potential herbicide from this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a potential herbicidal compound from this compound. These protocols are based on common laboratory practices for the synthesis of analogous compounds.

1. Synthesis of 2-Chloro-5-(methylsulfonyl)benzoyl chloride (Acid Chloride Intermediate)

Objective: To activate the carboxylic acid group of this compound for subsequent reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Chloro-5-(methylsulfonyl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

2. Synthesis of a Potential Herbicidal Compound via Acylation

Objective: To couple the activated acid chloride with a suitable heterocyclic amine or cyclic dione to form the final product.

Materials:

  • 2-Chloro-5-(methylsulfonyl)benzoyl chloride (from the previous step)

  • A selected heterocyclic amine or cyclic dione (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the heterocyclic amine or cyclic dione (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask and cool the mixture in an ice bath.

  • Dissolve the crude 2-Chloro-5-(methylsulfonyl)benzoyl chloride in a minimal amount of anhydrous DCM or acetonitrile.

  • Slowly add the solution of the acid chloride to the cooled solution of the amine/dione and base with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final potential herbicidal compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a potential herbicide, based on typical yields and purities for analogous reactions found in the literature for structurally similar compounds.

StepReactant 1Reactant 2ProductMolar Ratio (Reactant 1:Reactant 2)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
1This compoundThionyl Chloride2-Chloro-5-(methylsulfonyl)benzoyl chloride1 : 1.5Toluene1103>95 (crude)-
22-Chloro-5-(methylsulfonyl)benzoyl chlorideHeterocyclic AminePotential Herbicide1 : 1.1Acetonitrile25885>98

Visualization of Experimental Workflow

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation Reaction A Suspend this compound in anhydrous solvent B Add catalytic DMF A->B C Add Thionyl Chloride B->C D Reflux for 2-4 hours C->D E Concentrate under reduced pressure D->E F Crude 2-Chloro-5-(methylsulfonyl)benzoyl chloride E->F I Add solution of Acid Chloride F->I Immediate use G Dissolve Heterocyclic Amine and Base in anhydrous solvent H Cool to 0°C G->H H->I J Stir at room temperature for 4-12 hours I->J K Work-up and Extraction J->K L Purification K->L M Final Herbicidal Compound L->M

Figure 2: Detailed experimental workflow for the two-step synthesis of a potential herbicide.

References

Application Notes: Synthesis of Dapagliflozin Intermediate Using a 2-Chloro-5-Substituted Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-benzoic acid derivatives substituted at the 5-position are crucial building blocks in the synthesis of various pharmaceutical compounds.[1] While 2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile intermediate, a structurally similar analogue, 5-bromo-2-chlorobenzoic acid, is prominently featured in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. This application note provides a detailed protocol for the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a key intermediate in the production of Dapagliflozin, an important medication for the management of type 2 diabetes.[2][3] The methodologies presented are analogous to those that would be employed for similar 2-chloro-5-substituted benzoic acid derivatives.

Application: Synthesis of Dapagliflozin Intermediate

The synthesis of Dapagliflozin, a potent SGLT2 inhibitor, relies on the preparation of the key intermediate 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[3] The following multi-step synthesis starts from 5-bromo-2-chlorobenzoic acid. The overall process involves an initial acylation to form a reactive benzoyl chloride, followed by a Friedel-Crafts acylation with phenetole, and a final reduction step.[4][5]

Overall Reaction Scheme:
  • Step 1: Acylation of 5-bromo-2-chlorobenzoic acid.

  • Step 2: Friedel-Crafts Acylation to form a benzophenone derivative.

  • Step 3: Reduction to the diphenylmethane intermediate.

A visual representation of this workflow is provided below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Carbonyl Reduction A 5-bromo-2-chlorobenzoic acid B 5-bromo-2-chlorobenzoyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride Dichloromethane (DCM) D 5-bromo-2-chloro-4'-ethoxybenzophenone B->D C Phenetole C->D Lewis Acid (e.g., AlCl₃) Dichloromethane (DCM) E 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Dapagliflozin Intermediate) D->E Reducing Agent (e.g., Et₃SiH, BF₃·OEt₂)

Figure 1: Synthetic workflow for the Dapagliflozin intermediate.

Experimental Protocols

The following protocols are based on methodologies described in various patents for the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

Protocol 1: Preparation of 5-bromo-2-chlorobenzoyl chloride (Step 1)

This procedure describes the conversion of the carboxylic acid to a more reactive acyl chloride.

  • Setup: Equip a glass flask with a stirrer, thermometer, and reflux condenser.

  • Reagents: Add 5-bromo-2-chlorobenzoic acid (e.g., 47.1g, 0.2 mol) and dichloromethane (300 ml) to the flask.[4]

  • Reaction: Add thionyl chloride (e.g., 26.2g, 0.22 mol) to the mixture.[4]

  • Heating: Heat the mixture to reflux (approximately 40-45°C) and stir for 2-4 hours.[4]

  • Work-up: After the reaction is complete, cool the solution and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride. The resulting light yellow solid is 5-bromo-2-chlorobenzoyl chloride.[4]

Protocol 2: Preparation of 5-bromo-2-chloro-4'-ethoxybenzophenone (Step 2)

This step involves a Lewis acid-catalyzed Friedel-Crafts acylation.

  • Setup: In a separate flask equipped with a stirrer and cooled with an ice-water bath (0-5°C), add dichloromethane (200 ml), a Lewis acid such as aluminum chloride (AlCl₃) (e.g., 20g, 0.15 mol), and phenetole (e.g., 18.3g, 0.15 mol).[4]

  • Addition: Stir the mixture for 15 minutes. Then, slowly drip a dichloromethane solution of the 5-bromo-2-chlorobenzoyl chloride (e.g., 38.1g, 0.15 mol) prepared in Step 1 into the flask, maintaining the temperature at 0-5°C.[4]

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.[4]

  • Quenching: Quench the reaction by carefully adding 2mol/L hydrochloric acid.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with sodium bicarbonate solution and saturated brine. Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain a yellow oil. The product can be further purified by recrystallization from ethanol.[4]

Protocol 3: Preparation of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Step 3)

This final step reduces the ketone to a methylene group.

  • Setup: In a reaction flask under an inert atmosphere, dissolve the 5-bromo-2-chloro-4'-ethoxybenzophenone from Step 2 in a suitable organic solvent (e.g., dichloromethane).

  • Reduction: Cool the solution and add a reducing agent. A common system for this transformation is triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

  • Reaction: Stir the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Work-up: Quench the reaction carefully, typically with an aqueous bicarbonate solution. Extract the product with an organic solvent, wash, dry, and concentrate to yield the final intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[5]

Data Presentation

The following table summarizes representative quantitative data from cited literature for the synthesis steps.

StepReactants & Molar RatiosSolventCatalyst / ReagentTemp.TimeYieldPurity / M.P.Reference
1 5-bromo-2-chlorobenzoic acid : Thionyl chloride (1:1.1)Dichloromethane-40-45°C4h98.8%M.P: 32.5-33°C[4]
2a Benzoyl chloride : Phenetole : AlCl₃ (1:1:1)DichloromethaneAlCl₃0°C → RT2h88%M.P: 68.8-70°C[4]
2b Benzoyl chloride : Phenetole : TFA (1:1:1.13)DichloromethaneTrifluoroacetic Acid0°C → RT2h74.1%M.P: 68.8-70°C[4]
Overall 5-bromo-2-chlorobenzoic acid (starting material)DichloromethaneThionyl chloride, AlCl₃, Reducing agentsVariousMulti-step~70-85%>99% (Final)[2][5]

Mechanism of Action: SGLT2 Inhibition

The synthesized intermediate is crucial for producing Dapagliflozin, which targets the SGLT2 protein in the kidneys. SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[6][7]

G cluster_0 Kidney Proximal Tubule cluster_1 Normal State cluster_2 With Dapagliflozin SGLT2 SGLT2 Protein Blood Bloodstream SGLT2->Blood Enters Blood Lumen Tubular Lumen (Urine Side) Glucose_Normal Glucose Glucose_Normal->SGLT2 Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Glucose_Inhibited Glucose Glucose_Inhibited->SGLT2 Reabsorption Blocked Urine Excreted in Urine Glucose_Inhibited->Urine Excreted

Figure 2: Mechanism of SGLT2 inhibition by Dapagliflozin.

References

Application of 2-Chloro-5-(methylsulfonyl)benzoic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structural features, including a carboxylic acid for amide bond formation, a sulfonyl group for potential hydrogen bonding interactions, and a chlorinated phenyl ring, make it a valuable building block for the synthesis of targeted therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work. The primary focus is on its application in the synthesis of kinase inhibitors, particularly those targeting the BRAF V600E mutation, a key driver in several cancers.

Application in the Synthesis of BRAF V600E Inhibitors

A prominent application of this compound lies in its role as a key precursor for the synthesis of potent BRAF V600E inhibitors, such as Vemurafenib (PLX4032). The methylsulfonylphenyl moiety is a critical component of Vemurafenib, contributing to its binding affinity and selectivity for the mutated BRAF kinase.

Experimental Protocol: Synthesis of a Vemurafenib Precursor

This protocol outlines the synthesis of a key sulfonamide intermediate, which is a core component of Vemurafenib, starting from this compound.

Step 1: Activation of this compound

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling with an Aniline Derivative

  • Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent like DCM.

  • In a separate flask, dissolve the desired aniline derivative (e.g., a substituted aminophenyl moiety found in Vemurafenib) (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) in the same solvent.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide intermediate.

Quantitative Data: Pharmacological Activity of BRAF Inhibitors

The following tables summarize the in vitro potency of Vemurafenib and another BRAF inhibitor, Dabrafenib, against various kinases and cancer cell lines. This data is crucial for understanding the selectivity and efficacy of these drugs.

Table 1: Kinase Inhibitory Activity of Vemurafenib and Dabrafenib

Kinase TargetVemurafenib IC₅₀ (nM)Dabrafenib IC₅₀ (nM)
BRAF V600E 310.8
BRAF (wild-type)1003.2
CRAF (wild-type)485.0
VEGFR2>10,000-
p38α1,600-
ACK119-
SRMS18-

Table 2: Anti-proliferative Activity of Vemurafenib and Dabrafenib in Cancer Cell Lines

Cell LineBRAF StatusVemurafenib IC₅₀ (µM)Dabrafenib IC₅₀ (nM)
A375 (Melanoma) V600E0.0168
SK-MEL-28 (Melanoma) V600E0.0343
Colo205 (Colorectal) V600E0.027-
HT29 (Colorectal) V600E0.058-
8505C (Thyroid) V600E0.018-
C8161 (Melanoma) Wild-type2.4>10,000
MCF7 (Breast) Wild-type>10>10,000

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows are essential for a comprehensive understanding.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Gene Expression for Vemurafenib Vemurafenib (BRAF V600E Inhibitor) Vemurafenib->BRAF Inhibits (V600E mutant)

Caption: The RAS-RAF-MEK-ERK signaling pathway targeted by BRAF V600E inhibitors.

Experimental_Workflow Start Start: 2-Chloro-5-(methylsulfonyl) benzoic acid Synthesis Chemical Synthesis: Sulfonamide Intermediate Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay In vitro Kinase Assay (IC50 determination) Purification->KinaseAssay CellAssay Cell-based Proliferation Assay (IC50 determination) Purification->CellAssay DataAnalysis Data Analysis & SAR Studies KinaseAssay->DataAnalysis CellAssay->DataAnalysis End Lead Optimization DataAnalysis->End

Caption: General experimental workflow for the synthesis and evaluation of BRAF inhibitors.

This compound serves as a important starting material in the synthesis of targeted therapies, particularly for cancers driven by BRAF mutations. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development efforts. The provided diagrams offer a clear visualization of the biological context and the experimental process, facilitating a deeper understanding of the application of this key chemical intermediate.

Application Notes and Protocols for 2-Chloro-5-(methylsulfonyl)benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile scaffold in medicinal chemistry, recognized for its utility as a key intermediate in the synthesis of a variety of therapeutic agents.[1] Its substituted benzoic acid structure, featuring a chloro and a methylsulfonyl group, provides a unique electronic and steric profile that can be exploited for targeted drug design. This scaffold has been particularly prominent in the development of anticancer agents, where it serves as a foundation for molecules targeting key signaling pathways involved in tumor growth and proliferation.

These application notes provide an overview of the utilization of the this compound scaffold in the design of anticancer agents, with a focus on derivatives exhibiting cytotoxic activity against various cancer cell lines. Detailed protocols for the synthesis and biological evaluation of these derivatives are also presented.

Anticancer Applications

Derivatives of the closely related scaffold, 4-chloro-5-methyl-2-methylthiobenzenesulfonamide, have demonstrated significant potential as anticancer agents. These compounds, which share key structural motifs with this compound derivatives, have been synthesized and evaluated for their cytotoxic effects on several human cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Compound IDTarget Cancer Cell LineIC50 (µM)
Derivative 1 MCF-7 (Breast Cancer)2.5 - 5
Derivative 1 HCT-116 (Colon Cancer)2.5 - 5
Derivative 1 HeLa (Cervical Cancer)5 - 17
Derivative 2 MCF-7 (Breast Cancer)2.5 - 5
Derivative 2 HCT-116 (Colon Cancer)2.5 - 5
Derivative 2 HeLa (Cervical Cancer)5 - 17

Data sourced from a study on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which are structurally analogous to derivatives of this compound.[2]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and biological evaluation of compounds analogous to those derived from the this compound scaffold.

Synthesis of N-Substituted Benzamide/Guanidine Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted benzamide or guanidine derivatives from a benzoic acid starting material.

Materials:

  • This compound or a related benzenesulfonyl chloride

  • Appropriate amine or guanidine derivative

  • Coupling agents (e.g., EDC, HOBt) or a suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid (for amide synthesis): Dissolve this compound in an anhydrous solvent. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) and stir at room temperature for 30 minutes.

  • Amide Formation: To the activated acid, add the desired amine derivative and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Guanidine Formation (from sulfonyl chloride): Dissolve the corresponding benzenesulfonyl chloride in an anhydrous solvent. Add the desired guanidine derivative and a suitable base, such as triethylamine, and stir at room temperature.

  • Work-up and Purification: Upon reaction completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start This compound activation Activation with Coupling Agents (EDC, HOBt) start->activation amide_formation Amide Formation activation->amide_formation amine Amine Derivative amine->amide_formation workup Work-up and Purification amide_formation->workup product N-Substituted Benzamide Derivative workup->product

General workflow for the synthesis of N-substituted benzamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis

Workflow for the in vitro MTT cytotoxicity assay.

Signaling Pathways and Drug Design Logic

The design of anticancer agents often involves targeting specific signaling pathways that are dysregulated in cancer cells. While the exact mechanism of action for the derivatives mentioned above is not fully elucidated in the provided information, a common strategy for such compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

G cluster_pathway Targeted Drug Design Logic scaffold This compound Scaffold derivatization Chemical Derivatization scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening (e.g., MTT Assay) library->screening hit_compounds Hit Compounds with Anticancer Activity screening->hit_compounds target_id Target Identification and Validation (e.g., Kinase Inhibition) hit_compounds->target_id lead_optimization Lead Optimization (SAR Studies) target_id->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Logical flow of drug design utilizing the this compound scaffold.

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the demonstrated biological activity of its derivatives make it an attractive scaffold for further exploration in drug discovery programs. The provided protocols offer a foundation for the synthesis and evaluation of new compounds based on this versatile chemical framework.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5-(methylsulfonyl)benzoic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Chloro-5-(methylsulfonyl)benzoic acid, a versatile scaffold for the development of biologically active compounds. This document includes detailed protocols for the synthesis of amide derivatives, quantitative data on their biological activities from analogous compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid, a chloro substituent, and a methylsulfonyl group, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents and biological probes.[2] The derivatization of the carboxylic acid moiety, primarily through amide bond formation, has been a common strategy to generate libraries of compounds for screening against various biological targets. Analogous structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Data Presentation: Biological Activity of Analogous Derivatives

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally related compounds. This data serves as a valuable reference for anticipating the potential efficacy of newly synthesized derivatives.

Table 1: Anticancer Activity of N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines

CompoundTarget Cell LineIC50 (µM)Reference
Derivative 1MCF-7 (Breast Cancer)2.5 - 5[3]
Derivative 2HCT-116 (Colon Cancer)2.5 - 5[3]
Derivative 3HeLa (Cervical Cancer)5 - 17[3]

Table 2: Antimicrobial Activity of Sulfonamides Containing a 5-Chloro-2-hydroxybenzoic Acid Scaffold

CompoundBacterial StrainMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62 - 31.25[4]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus15.62 - 31.25[4]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of amide derivatives of this compound.

Protocol 1: General Synthesis of N-Substituted 2-Chloro-5-(methylsulfonyl)benzamides via Amide Coupling

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized 2-Chloro-5-(methylsulfonyl)benzamide derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the synthesized compounds in DMSO and then dilute further in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

Derivatives of similar benzoic acid compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Derivative 2-Chloro-5-(methylsulfonyl) -benzoic acid Derivative Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start Start synthesis Synthesis of Derivatives (Amide Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., MTT Assay) characterization->screening data_analysis Data Analysis (IC50/MIC Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar end End sar->end

Caption: General workflow for derivatization and biological studies.

Logical Relationship

The derivatization strategy focuses on modifying the 'R' group of the amide to explore its impact on biological activity.

logical_relationship parent_compound This compound amide_derivative N-(R)-2-Chloro-5-(methylsulfonyl)benzamide parent_compound->amide_derivative Amide Coupling biological_activity Biological Activity (e.g., Anticancer, Antimicrobial) amide_derivative->biological_activity Influences r_group R-group (Variable Amine) r_group->amide_derivative

Caption: Derivatization strategy for biological activity modulation.

References

Application Notes & Protocols: Synthesis of Combinatorial Libraries Using 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methylsulfonyl group, offers multiple reactive sites for chemical modification. This allows for the generation of diverse compound libraries, particularly those based on the 2-sulfonamidobenzamide scaffold, which are of significant interest in drug discovery.

These application notes provide a detailed protocol for the synthesis of a combinatorial library of N-aryl-2-((alkyl/aryl)sulfonamido)benzamides starting from a conceptually similar anthranilic acid scaffold, a strategy readily adaptable for this compound. The protocol is based on a modular, solution-phase synthesis approach, amenable to parallel synthesis formats for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Core Application: Generation of a Substituted Benzamide Library

The primary application of this compound in a combinatorial context is its use as a scaffold to generate libraries of substituted benzamides. The general synthetic strategy involves a two-step reaction sequence:

  • Sulfonamide Formation: The amino group of an anthranilic acid derivative (in this conceptual example, standing in for a derivative of the title compound) is reacted with a diverse set of sulfonyl chlorides to generate a library of 2-sulfonamidobenzoic acid intermediates.

  • Amide Bond Formation: The carboxylic acid of these intermediates is then coupled with a library of primary or secondary amines or anilines to produce the final benzamide products.

This modular approach allows for the introduction of diversity at two key positions, R¹ (from the sulfonyl chloride) and R² (from the amine/aniline), leading to the creation of a large and diverse chemical library from a small number of starting materials.

Experimental Protocols

General Protocol for the Parallel Synthesis of a 2-Sulfonamidobenzamide Library

This protocol is adapted from the synthesis of 2-sulfonamidebenzamides and is presented for the generation of a 10-member library from one anthranilic acid, five sulfonyl chlorides, and two anilines. This can be scaled up as required.

Materials and Reagents:

  • 2-Amino-benzoic acid derivative (e.g., this compound)

  • A diverse set of sulfonyl chlorides (R¹-SO₂Cl)

  • A diverse set of anilines or amines (R²-NH₂)

  • Sodium bicarbonate (NaHCO₃)

  • Propylphosphonic anhydride (T3P®)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Standard laboratory glassware and parallel synthesis equipment (e.g., reaction blocks)

Protocol:

Step 1: Synthesis of 2-Sulfonamidobenzoic Acid Intermediates (Library of 5)

  • In five separate reaction vessels, dissolve the 2-aminobenzoic acid derivative (1.0 eq) in a solution of sodium bicarbonate (2.0 eq) in water.

  • To each vessel, add a solution of a different sulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., THF or Dioxane) dropwise at room temperature.

  • Stir the reactions at room temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), acidify each reaction mixture with 1N HCl to precipitate the product.

  • Filter the solids, wash with water, and dry under vacuum to yield the 2-sulfonamidobenzoic acid intermediates.

Step 2: Parallel Amide Bond Formation (10-Member Library)

  • Arrange a 2x5 array of reaction vessels.

  • To each of the 10 vessels, add one of the five 2-sulfonamidobenzoic acid intermediates (1.0 eq) and dichloromethane (DCM).

  • To the vessels in each of the two rows, add one of the two different anilines (1.2 eq) and triethylamine (2.0 eq).

  • To each vessel, add a solution of T3P® (50% in ethyl acetate, 1.5 eq) dropwise.

  • Stir the reactions at room temperature for 6 hours.

  • Monitor the reactions for completion by TLC or LC-MS.

  • Upon completion, quench the reactions with water and extract the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify each library member by flash column chromatography or preparative HPLC.

Data Presentation

The following tables represent hypothetical quantitative data for a small combinatorial library synthesized using the described protocol.

Table 1: Synthesis of 2-Sulfonamidobenzoic Acid Intermediates

EntryR¹ Group (from R¹-SO₂Cl)Product Molecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
1 Methyl249.6985>95
2 Ethyl263.7282>95
3 Isopropyl277.7578>95
4 Phenyl311.7688>95
5 4-Tolyl325.7986>95

Table 2: Synthesis of the Final 2-Sulfonamidobenzamide Library

EntryIntermediate (from Table 1)R² Group (from R²-NH₂)Product Molecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
1a 1 Phenyl324.7975>98
1b 1 4-Fluorophenyl342.7872>98
2a 2 Phenyl338.8278>98
2b 2 4-Fluorophenyl356.8174>98
3a 3 Phenyl352.8568>97
3b 3 4-Fluorophenyl370.8465>97
4a 4 Phenyl386.8680>98
4b 4 4-Fluorophenyl404.8577>98
5a 5 Phenyl400.8979>98
5b 5 4-Fluorophenyl418.8876>98

Visualizations

The following diagrams illustrate the key workflows and relationships in the combinatorial synthesis of the 2-sulfonamidobenzamide library.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products start_acid This compound step1 Step 1: Sulfonamide Formation start_acid->step1 start_sulfonyl Library of Sulfonyl Chlorides (R¹-SO₂Cl) start_sulfonyl->step1 start_amine Library of Amines/Anilines (R²-NH₂) step2 Step 2: Amide Bond Formation start_amine->step2 intermediates Intermediate Library of 2-Sulfonamidobenzoic Acids step1->intermediates final_library Final Combinatorial Library of 2-Sulfonamidobenzamides step2->final_library intermediates->step2

Caption: General workflow for the combinatorial library synthesis.

logical_relationship cluster_diversity Points of Diversity scaffold Scaffold This compound library Diverse Combinatorial Library scaffold->library Provides core structure r1 (from Sulfonyl Chloride) r1->library Introduces diversity r2 (from Amine/Aniline) r2->library Introduces diversity

Caption: Logical relationship of components in the library design.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-5-(methylsulfonyl)benzoic Acid and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid and its structural analogs are versatile intermediates in the synthesis of a wide range of biologically active molecules. Their utility is prominent in both the pharmaceutical and agrochemical industries. In drug development, these compounds serve as crucial building blocks for therapeutic agents, including those with anti-inflammatory and analgesic properties.[1] The presence of the carboxylic acid, chloro, and methylsulfonyl groups provides multiple reactive sites for chemical modifications, enabling the construction of complex molecular architectures.

This document provides detailed application notes and protocols for a multi-step synthesis analogous to the preparation of key intermediates for targeted cancer therapies, illustrating the practical application of related benzoic acid derivatives in the synthesis of active pharmaceutical ingredients (APIs). The following protocols are based on established synthetic routes for compounds with similar structural features.

Data Presentation

The following table summarizes the quantitative data for a representative multi-step synthesis of a key pharmaceutical intermediate.

StepReactionStarting MaterialProductReagentsSolventYield (%)Purity (%)
1Amide Coupling2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideN-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide4,6-dichloro-2-methylpyrimidine, Potassium hydrideTetrahydrofuran--
2Nucleophilic SubstitutionN-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamideDasatinib1-(2-hydroxyethyl)piperazine, Triethylamine, TBABAcetonitrile97>99

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (Intermediate)

This protocol describes the coupling of a thiazole carboxamide with a dichloropyrimidine, a common step in the synthesis of kinase inhibitors.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Potassium hydride (30 wt% in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a reaction flask containing 80 mL of anhydrous THF, add 8.73 g (65.38 mmol) of potassium hydride (30 wt%) under an inert atmosphere.

  • Cool the suspension to -25 °C with constant stirring for 10 minutes.

  • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the reaction mixture, ensuring the temperature is maintained at -25 °C.

  • In a separate flask, dissolve 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of anhydrous THF.

  • Add the 4,6-dichloro-2-methylpyrimidine solution dropwise to the reaction mixture, maintaining a stable temperature.

  • Allow the reaction mixture to stir at -10 °C for 4 hours.

  • Upon completion, the reaction can be quenched and the product isolated and purified using standard laboratory techniques.

Protocol 2: Synthesis of Dasatinib from the Intermediate

This protocol details the final step in the synthesis of the API Dasatinib, involving a nucleophilic substitution reaction.

Materials:

  • N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide

  • 1-(2-Hydroxyethyl)piperazine

  • Triethylamine

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, add 200 mL of acetonitrile.

  • To the solvent, add 10.0 g of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide, 19.8 g of 1-(2-hydroxyethyl)piperazine, 12.85 g of triethylamine, and 10.0 g of TBAB.[1]

  • Stir the reaction mixture for 10-15 minutes at 30-35 °C.

  • Heat the mixture to 80 °C and maintain stirring for 20-22 hours.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add 300 mL of water to the flask.

  • Stir the mixture for 45 minutes at 80 °C, then cool to 30-35 °C and continue stirring for an additional 1.5 hours.[1]

  • Filter the resulting solid, wash with 20 mL of water, and suction dry for 10-15 minutes at room temperature to obtain the final product.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of Dasatinib from the key thiazole intermediate.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C Potassium Hydride in THF at -25°C A->C B 4,6-dichloro-2-methylpyrimidine B->C D Reaction at -10°C for 4h C->D E N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide D->E G Reaction in Acetonitrile at 80°C for 20-22h E->G F 1-(2-Hydroxyethyl)piperazine, Triethylamine, TBAB F->G H Work-up and Isolation G->H I Dasatinib (API) H->I

References

Application Notes and Protocols for the Quantification of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-5-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[1][2] Accurate and precise quantification of this compound is crucial for quality control, impurity profiling, pharmacokinetic studies, and ensuring the efficacy and safety of the final products.[1][3] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust analytical technique. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is presented as an alternative, highly selective method.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance parameters for the analytical methods described. It is important to note that while direct experimental validation data for this compound is not extensively available in the public domain, the presented data is based on the analysis of structurally similar compounds, such as other benzoic acid derivatives, and represents the expected capabilities of these methods.[4][5][6]

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity Range 0.5 - 200 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.15 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Sample Throughput HighModerate

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 mm x 150 mm.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.[7]

    • A gradient elution is recommended for optimal separation from potential impurities.

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-10 min: 30% to 70% Acetonitrile

      • 10-12 min: 70% Acetonitrile

      • 12-13 min: 70% to 30% Acetonitrile

      • 13-15 min: 30% Acetonitrile (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (based on the chromophores present in the molecule).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 50, 100, and 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

4. Visualization of the HPLC Workflow:

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Serial Dilution (Calibration Standards) Dissolve_Standard->Dilute Filter Filter Sample Dissolve_Sample->Filter Inject_Standards Inject Standards Inject_Sample Inject Sample Equilibrate System Equilibration Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Standards Inject_Standards->Inject_Sample Cal_Curve Construct Calibration Curve Inject_Sample->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for the identification and quantification of this compound in complex matrices. A derivatization step is typically required to increase the volatility of the analyte.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50-350 or use selected ion monitoring (SIM) for enhanced sensitivity.

2. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction (LLE) of the sample. Acidify the aqueous sample to pH 2 with hydrochloric acid and extract with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness.

  • Derivatization: To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Calibration Standards: Take aliquots of the standard solutions, evaporate the solvent, and perform the same derivatization procedure as for the samples.

  • Sample Preparation: Follow the extraction and derivatization procedure described above.

4. Analytical Procedure:

  • Inject the derivatized blank, calibration standards, and samples into the GC-MS system.

  • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

5. Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_ID Cal_Curve Construct Calibration Curve Peak_ID->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk material, HPLC-UV is often preferred due to its simplicity and high throughput. For more complex matrices or when higher selectivity is required, GC-MS after derivatization is an excellent alternative. It is recommended that any method be fully validated according to the relevant regulatory guidelines before its implementation for routine analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and agricultural chemicals.[1] Accurate and reliable analytical methods are essential for quality control, purity assessment, and stability testing of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection. The method is designed to be robust and suitable for routine analysis in a laboratory setting.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is retained by the nonpolar stationary phase and is eluted by a polar mobile phase. The concentration of the organic modifier in the mobile phase is optimized to achieve adequate retention and a symmetrical peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Apparatus and Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Materials

  • This compound reference standard (purity ≥ 97%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or deionized).

  • Phosphoric acid (analytical grade).

  • Potassium dihydrogen phosphate (analytical grade).

Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used for the analysis of acidic compounds. Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, but a good starting point is 60:40 (v/v) Buffer:Acetonitrile.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further diluting the stock solution with the mobile phase.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a pure substance, dissolve an accurately weighed amount in methanol to obtain a concentration similar to the standard solution. For formulated products, an extraction step may be necessary.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Data Analysis

The identification of this compound is based on the retention time of the peak in the sample chromatogram, which should match that of the reference standard. Quantification is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:Acetonitrile) D Equilibrate HPLC System A->D B Prepare Standard Solution (100 µg/mL stock) E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (230 nm) F->G H Record Chromatograms G->H I Identify Peak by Retention Time H->I J Quantify using Calibration Curve I->J K Report Results J->K

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The proposed method is based on established principles of reverse-phase chromatography and is suitable for routine quality control and research applications. The provided workflow and chromatographic conditions can serve as a starting point for method development and validation in any analytical laboratory.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Chloro-5-(methylsulfonyl)benzoic acid as a key starting material in the synthesis of potent anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. The protocols detailed below are based on established chemical principles and published synthetic routes for this class of compounds.

Introduction

This compound is a versatile chemical intermediate. Its unique substitution pattern, featuring a carboxylic acid for amide bond formation, a chloro group, and a methylsulfonyl moiety, makes it a valuable precursor for the synthesis of various pharmacologically active molecules. A significant application of this compound is in the preparation of diaryl heterocyclic compounds that exhibit selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Synthesis of a Celecoxib Precursor

A primary application of this compound is in the synthesis of precursors to celecoxib, a widely used COX-2 inhibitor. The following protocol outlines a representative synthetic route.

Experimental Workflow: Synthesis of a Celecoxib Precursor

G start This compound step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 intermediate1 2-Chloro-5-(methylsulfonyl)benzoyl chloride step1->intermediate1 step2 Condensation Reaction (with 4-Hydrazinobenzenesulfonamide) intermediate1->step2 intermediate2 Hydrazide Intermediate step2->intermediate2 step3 Cyclization Reaction (with a β-diketone, e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) intermediate2->step3 product Celecoxib Analog step3->product

Caption: Synthetic workflow for a Celecoxib analog.

Protocol 1: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoyl chloride

This protocol details the conversion of the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-Chloro-5-(methylsulfonyl)benzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of a Pyrazole-based Anti-inflammatory Agent

This protocol describes the subsequent condensation and cyclization steps to form a celecoxib-like pyrazole structure.

Materials:

  • 2-Chloro-5-(methylsulfonyl)benzoyl chloride (from Protocol 1)

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • Anhydrous ethanol

  • Triethylamine (Et₃N) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a reflux condenser

Procedure:

  • Dissolve 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride and liberate the free hydrazine. Stir for 15-20 minutes at room temperature.

  • In a separate flask, dissolve the crude 2-Chloro-5-(methylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous ethanol.

  • Slowly add the solution of the acyl chloride to the hydrazine solution at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to form the hydrazide intermediate.

  • To this mixture, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the formation of the pyrazole product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Pharmacological Data of Representative COX-2 Inhibitors

The anti-inflammatory activity of COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the COX-2 enzyme. Lower IC₅₀ values indicate greater potency. The selectivity for COX-2 over COX-1 is also a critical parameter, with a higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) being desirable.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.05294[1]
Etoricoxib COX-2---
Compound 6bCOX-20.04329[1]
Compound 6jCOX-20.04312[1]
IndomethacinCOX-1/COX-2--[1]
DiclofenacCOX-1/COX-2--[1]

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented are for comparative purposes.

Mechanism of Action: The COX-2 Signaling Pathway

Selective COX-2 inhibitors exert their anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX-2 Inflammatory Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A₂ (PLA₂) stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 substrate for pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate cox2_inhibitor COX-2 Inhibitor (e.g., Celecoxib) cox2_inhibitor->cox2 inhibits

Caption: The COX-2 inflammatory signaling pathway.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A₂. COX-2 then converts arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins. These prostaglandins act on their respective receptors to mediate the physiological responses of inflammation, including vasodilation, increased vascular permeability, pain sensitization, and fever. Selective COX-2 inhibitors, such as those synthesized from this compound, specifically block the active site of the COX-2 enzyme, thereby preventing the production of these pro-inflammatory mediators.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the most common synthetic route: the oxidation of 2-chloro-5-(methylthio)benzoic acid.

Problem 1: Incomplete oxidation of the starting material, 2-chloro-5-(methylthio)benzoic acid.

  • Question: My reaction mixture still shows a significant amount of the starting sulfide after the reaction. What could be the cause and how can I resolve it?

  • Answer: Incomplete oxidation is a common issue that can arise from several factors. Here are the potential causes and corresponding solutions:

    • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is crucial. Ensure you are using a sufficient excess of the oxidant. For instance, when using hydrogen peroxide, a significant excess may be required to drive the reaction to completion.

    • Low Reaction Temperature: While lower temperatures can improve selectivity by preventing over-oxidation, they can also slow down the reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary.

    • Inadequate Reaction Time: Oxidation reactions can sometimes require extended periods to go to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has run its full course.

    • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using a solvent system in which the sulfide is fully soluble.

Problem 2: Formation of the sulfoxide intermediate, 2-chloro-5-(methylsulfinyl)benzoic acid, as a major byproduct.

  • Question: I am observing a significant amount of the sulfoxide in my final product. How can I promote the reaction to go to the desired sulfone?

  • Answer: The formation of the sulfoxide is an intermediate step in the oxidation of a sulfide to a sulfone. Its presence in the final product indicates that the oxidation has not gone to completion. The troubleshooting steps are similar to those for incomplete oxidation of the starting sulfide:

    • Increase the Amount of Oxidizing Agent: To push the equilibrium towards the sulfone, a larger excess of the oxidizing agent is often necessary.

    • Increase Reaction Temperature or Time: Providing more energy to the system through heat or allowing the reaction to proceed for a longer duration can facilitate the second oxidation step from the sulfoxide to the sulfone.

Problem 3: Over-oxidation of the desired product.

  • Question: I am seeing byproducts that suggest over-oxidation, such as the cleavage of the aromatic ring. How can I prevent this?

  • Answer: Over-oxidation can be a significant issue, especially with strong oxidizing agents like potassium permanganate (KMnO₄). Here’s how to mitigate it:

    • Control the Reaction Temperature: Over-oxidation is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0°C or even room temperature depending on the oxidant) can significantly improve selectivity.

    • Careful Addition of the Oxidant: Adding the oxidizing agent portion-wise or as a solution via a dropping funnel can help to control the reaction exotherm and prevent localized areas of high oxidant concentration, which can lead to over-oxidation.

    • Choose a Milder Oxidizing Agent: If over-oxidation persists, consider switching to a milder oxidizing agent. For example, hydrogen peroxide in the presence of a suitable catalyst can be more selective than KMnO₄.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Via Oxidation of 2-chloro-5-(methylthio)benzoic acid:

    • Unreacted Starting Material: 2-chloro-5-(methylthio)benzoic acid.

    • Intermediate Sulfoxide: 2-chloro-5-(methylsulfinyl)benzoic acid.

    • Over-oxidation Products: Products resulting from the cleavage of the aromatic ring.

  • Via Chlorosulfonation of 2-chlorobenzoic acid:

    • Isomeric Products: Chlorosulfonation can lead to the formation of other isomers, such as 2-chloro-3-(methylsulfonyl)benzoic acid or 2-chloro-4-(methylsulfonyl)benzoic acid.

    • Hydrolysis Product: The intermediate 2-chloro-5-(chlorosulfonyl)benzoic acid can be hydrolyzed back to 2-chloro-5-sulfonic acid.

  • Via Sandmeyer Reaction of 2-amino-5-(methylsulfonyl)benzoic acid:

    • Phenolic Byproduct: Reaction of the diazonium salt with water can lead to the formation of 2-hydroxy-5-(methylsulfonyl)benzoic acid.

    • Azo Coupling Products: If the reaction conditions are not carefully controlled, the diazonium salt can couple with other aromatic species to form colored azo compounds.

Q2: What analytical techniques are best for identifying and quantifying impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from its impurities and for quantifying their relative amounts.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the product and any isolated impurities, confirming their identity.

Q3: What are some recommended purification methods for this compound?

A3: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable solvent system will need to be determined, typically using TLC for initial screening.

Data Presentation

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion and Their Typical Reaction Conditions.

Oxidizing AgentTypical Solvent(s)Typical Temperature (°C)Key Considerations
Hydrogen Peroxide (H₂O₂)Acetic Acid, Methanol25 - 70Generally requires a catalyst for efficient conversion. Considered a "green" oxidant.
Potassium Permanganate (KMnO₄)Water, Acetic Acid0 - 50A strong oxidant; over-oxidation is a significant risk. Reaction must be carefully controlled.
m-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane, Chloroform0 - 25A versatile and often selective oxidant.

Experimental Protocols

General Protocol for the Oxidation of 2-chloro-5-(methylthio)benzoic acid to this compound using Hydrogen Peroxide.

This is a general guideline and may require optimization for specific laboratory conditions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(methylthio)benzoic acid (1.0 eq.) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.0 - 4.0 eq.) dropwise. The addition should be done at a rate that maintains the reaction temperature below a desired setpoint (e.g., 50°C).

  • Reaction: Heat the reaction mixture to a temperature between 50-70°C. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Synthesis_Pathway_and_Impurities cluster_oxidation Oxidation Route cluster_chloro Chlorosulfonation Route cluster_sandmeyer Sandmeyer Route Start_Ox 2-chloro-5-(methylthio)benzoic acid Intermediate 2-chloro-5-(methylsulfinyl)benzoic acid Start_Ox->Intermediate Oxidation Product This compound Intermediate->Product Oxidation Over_Ox Over-oxidation Products Product->Over_Ox Harsh Conditions Start_Chloro 2-chlorobenzoic acid Chloro_Inter 2-chloro-5-(chlorosulfonyl)benzoic acid Start_Chloro->Chloro_Inter Chlorosulfonation Chloro_Inter->Product Methylation & Oxidation Hydrolysis 2-chloro-5-sulfonic acid Chloro_Inter->Hydrolysis Hydrolysis Start_Sand 2-amino-5-(methylsulfonyl)benzoic acid Diazonium Diazonium Salt Start_Sand->Diazonium Diazotization Diazonium->Product Sandmeyer Reaction Phenol 2-hydroxy-5-(methylsulfonyl)benzoic acid Diazonium->Phenol Reaction with H2O Azo Azo-coupling Products Diazonium->Azo Coupling

Caption: Potential synthetic routes and associated impurities.

Troubleshooting_Workflow Start Reaction Analysis (TLC, HPLC, LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Starting_Material Unreacted Starting Material? Impurity_Detected->Starting_Material Yes End Pure Product Impurity_Detected->End No Sulfoxide Sulfoxide Intermediate? Starting_Material->Sulfoxide No Solution_Start Increase Oxidant Stoichiometry Increase Reaction Time/Temp Starting_Material->Solution_Start Yes Other_Impurity Other Impurities? Sulfoxide->Other_Impurity No Solution_Sulfoxide Increase Oxidant Stoichiometry Increase Reaction Time/Temp Sulfoxide->Solution_Sulfoxide Yes Solution_Other Consider Alternative Synthesis Route Optimize Purification Other_Impurity->Solution_Other Yes Other_Impurity->End No Solution_Start->Start Solution_Sulfoxide->Start Solution_Other->Start

Caption: A logical workflow for troubleshooting common impurities.

Technical Support Center: Purification of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-5-(methylsulfonyl)benzoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via oxidation of a methyl group, unreacted starting material and over-oxidized products could be present. If a sulfonyl chloride is a precursor, related sulfonic acid or ester impurities might be found.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage of the desired compound. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the number of components in your sample. Melting point determination is also a useful indicator of purity; a sharp melting range close to the literature value (183-187 °C) suggests high purity.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Possible CauseSuggested Solution
High concentration of impurities A high impurity load can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography.
Solution is supersaturated The concentration of the solute is too high for crystallization to occur at that temperature. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly.
Inappropriate solvent The solvent may be too non-polar for the compound. Try a more polar solvent or a solvent mixture. For substituted benzoic acids, solvents like methanol, ethanol, or mixtures such as hexane/ethyl acetate can be effective.
Cooling too rapidly Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem: Low or no crystal formation.

Possible CauseSuggested Solution
Too much solvent was used Using an excessive amount of solvent will result in a lower yield. If possible, evaporate some of the solvent and attempt to crystallize again.
Solution is not saturated The crude product may have already been relatively pure. Concentrate the solution by carefully evaporating some solvent and then cool again.
Supersaturation The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CauseSuggested Solution
Inappropriate mobile phase The eluent may be too polar or not polar enough to achieve separation. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve separation. A mobile phase of benzene with 5% acetic acid has been used for similar compounds.
Column overloading Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
Improper column packing Cracks or channels in the silica gel lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Problem: Product tailing on the column.

Possible CauseSuggested Solution
Acidic nature of the compound The carboxylic acid group can interact strongly with the silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.
Acid-Base Extraction

Problem: Low recovery of product after extraction.

Possible CauseSuggested Solution
Incomplete acid-base reaction The pH of the aqueous layer was not sufficiently basic or acidic to fully convert the compound to its salt or back to its neutral form. Check the pH of the aqueous layer after each extraction step and adjust as necessary.
Insufficient mixing The two phases were not mixed thoroughly, leading to incomplete extraction. In

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two common synthetic pathways for the preparation of this compound. The choice of route often depends on the availability of starting materials.

  • Route A: From 2-Chlorobenzoic acid. This route involves the chlorosulfonation of 2-chlorobenzoic acid to form 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by reduction to a sulfinic acid or thioether intermediate, and subsequent methylation and oxidation.

  • Route B: From an aminosulfonyl precursor. This pathway utilizes a Sandmeyer-type reaction, starting from a 2-amino-5-(substituted sulfonyl)benzoic acid. The amino group is converted to a diazonium salt, which is then displaced by a chloro group using a copper(I) chloride catalyst.[3]

Q2: What is the role of a catalyst in the synthesis of this compound?

A2: Catalysts play a crucial role in several steps of the synthesis. For instance, in the Sandmeyer reaction (Route B), copper(I) chloride is essential for the conversion of the diazonium salt to the final chlorinated product.[3] In other variations, catalysts like copper(I) iodide have been used for the oxidation of related thioether precursors.[1] Phase transfer catalysts may also be employed to improve reaction efficiency in multiphase systems.[1]

Q3: How can I purify the final product, this compound?

A3: Purification of the crude product is critical to remove unreacted starting materials, byproducts, and catalysts. Common purification methods include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds like benzoic acid derivatives. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is chosen where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

  • Column Chromatography: For challenging separations where recrystallization is ineffective, silica gel column chromatography can be employed to separate the product from impurities based on their differential adsorption to the stationary phase.[3]

  • Aqueous Wash: Washing the crude product with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The synthesis of this compound involves several hazardous reagents and reaction conditions. It is imperative to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle corrosive and reactive chemicals such as chlorosulfonic acid and thionyl chloride with extreme care.

  • Be aware that diazotization reactions can be exothermic and produce nitrogen gas, requiring careful temperature control and pressure management.

Troubleshooting Guides

Route A: Synthesis from 2-Chlorobenzoic Acid

This synthetic route can be broken down into three main stages: chlorosulfonation, formation of the methylsulfonyl group, and final product isolation.

Stage 1: Chlorosulfonation of 2-Chlorobenzoic Acid

Problem Potential Cause Suggested Solution
Low or no conversion to 2-chloro-5-(chlorosulfonyl)benzoic acid Insufficiently reactive sulfonating agent.For deactivated rings, consider using fuming sulfuric acid (oleum) or chlorosulfonic acid instead of concentrated sulfuric acid to increase the concentration of the SO₃ electrophile.
Presence of water.The sulfonation reaction is reversible and water can drive the equilibrium backward. Ensure all glassware is dry and use a sulfonating agent with low water content.
Formation of multiple sulfonated isomers Incorrect reaction temperature.Control the reaction temperature carefully. Higher temperatures can lead to the formation of undesired isomers.
Product degradation during workup Hydrolysis of the sulfonyl chloride.The sulfonyl chloride group is sensitive to water and can hydrolyze back to the sulfonic acid, especially at elevated temperatures or in the presence of base. Perform the aqueous workup at low temperatures and minimize the time the product is in contact with water.

Stage 2: Formation of the Methylsulfonyl Group

This stage typically involves the conversion of the sulfonyl chloride to a methyl thioether, followed by oxidation.

Problem Potential Cause Suggested Solution
Incomplete conversion of the sulfonyl chloride Inefficient reduction or methylation.Ensure the appropriate stoichiometry of the reducing and methylating agents. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Over-oxidation or side reactions Harsh oxidation conditions.The oxidation of the thioether to the sulfone needs to be controlled to prevent the formation of undesired byproducts. Use a selective oxidizing agent like hydrogen peroxide with a suitable catalyst. Control the reaction temperature, as oxidation is often exothermic.[4][5]
Low yield of the final product Product loss during extraction or purification.Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous workups to maximize the recovery of the carboxylic acid.
Route B: Sandmeyer-type Reaction from an Aminosulfonyl Precursor

This route involves the diazotization of a 2-aminobenzoic acid derivative followed by a copper-catalyzed chlorination.

Problem Potential Cause Suggested Solution
Low yield of the desired chloro-compound Incomplete diazotization.Ensure the reaction between the amine and nitrous acid (generated in situ from sodium nitrite and acid) goes to completion. Maintain a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt.
Premature decomposition of the diazonium salt.Diazonium salts are thermally unstable. Keep the reaction mixture cold until the addition of the copper(I) chloride catalyst.
Formation of phenol byproduct Reaction of the diazonium salt with water.[6]This is a common side reaction, especially at elevated temperatures.[7] Maintain a low reaction temperature and use a sufficiently acidic medium to stabilize the diazonium salt.
Formation of azo-coupling byproducts Reaction of the diazonium salt with the starting amine.Ensure slow addition of the sodium nitrite solution to the acidic solution of the amine to prevent a localized excess of the amine that could lead to coupling.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

This protocol is a representative procedure for the chlorosulfonation of 2-chlorobenzoic acid.

  • In a round-bottom flask equipped with a stirrer and a gas outlet, carefully add chlorosulfonic acid (5.25 kg per 1 kg of 2-chlorobenzoic acid).

  • Slowly add 2-chlorobenzoic acid (1 kg) to the chlorosulfonic acid with stirring, maintaining the temperature below 30 °C.

  • Once the addition is complete, heat the mixture to 90-100 °C for 5 hours.

  • Cool the reaction mixture to room temperature (25 °C).

  • Slowly and carefully pour the reaction mixture onto a mixture of ice and water, ensuring the temperature of the quench mixture does not exceed 10 °C.

  • Collect the precipitated solid by filtration and wash it thoroughly with cold water.

  • The crude wet cake can be further purified by dissolving in a suitable organic solvent like diethyl ether, washing with brine, drying over an anhydrous salt (e.g., magnesium sulfate), and concentrating to induce crystallization.

Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Chloro-5-(sulfamoyl)benzoic Acid Derivatives

This is a general procedure for the conversion of a 2-amino-5-(sulfamoyl)benzoic acid to the corresponding 2-chloro derivative.[3]

  • Prepare a suspension of the 2-amino-5-(sulfamoyl)benzoic acid derivative in a mixture of ice and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 20-30 minutes.

  • In a separate flask, prepare a solution of cupric chloride in hydrochloric acid.

  • Add the diazonium salt solution to the cupric chloride solution.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, then gently heat to 60-80 °C for 15-30 minutes, or until nitrogen evolution ceases.

  • Cool the mixture and collect the crude product by filtration.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_route_a Route A: From 2-Chlorobenzoic Acid cluster_route_b Route B: From Aminosulfonyl Precursor A_start 2-Chlorobenzoic Acid A_inter1 2-Chloro-5-(chlorosulfonyl)benzoic Acid A_start->A_inter1 Chlorosulfonation A_inter2 Thioether/Sulfinic Acid Intermediate A_inter1->A_inter2 Reduction/ Methylation A_end This compound A_inter2->A_end Oxidation B_start 2-Amino-5-(methylsulfonyl)benzoic Acid B_inter Diazonium Salt B_start->B_inter Diazotization B_end This compound B_inter->B_end Sandmeyer Reaction (CuCl)

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Reaction Yield q1 Check Reaction Completion (TLC, LC-MS) start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Reaction Complete q1->a1_no Yes sol1 Increase reaction time/ temperature/ reagent stoichiometry a1_yes->sol1 q2 Analyze Side Products a1_no->q2 sol2 Adjust T, concentration, or catalyst to improve selectivity q2->sol2 q3 Review Workup & Purification q2->q3 sol2->q3 sol3 Optimize extraction pH, solvent choice, and recrystallization conditions q3->sol3

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical oxidation step of the precursor, 2-Chloro-5-(methylthio)benzoic acid.

Issue 1: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Insufficient Oxidant Ensure at least two equivalents of the oxidizing agent are used for the conversion of the sulfide to the sulfone. It is advisable to perform a small-scale trial to optimize the stoichiometry.
Low Reaction Temperature Gradually increase the reaction temperature. Some oxidations require heating to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for oxidations with hydrogen peroxide. For reagents like m-CPBA, chlorinated solvents such as dichloromethane (DCM) are often used.
Poor Quality Oxidizing Agent Use a fresh, properly stored oxidizing agent. For instance, the concentration of hydrogen peroxide solutions can decrease over time. The purity of m-CPBA can also affect its reactivity.[1]

Issue 2: Formation of Sulfoxide Intermediate as the Main Product

Potential CauseSuggested Solution
Insufficient Oxidant Less than two equivalents of the oxidizing agent may lead to the formation of the sulfoxide. Increase the amount of the oxidizing agent in a stepwise manner.
Short Reaction Time The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide. Extend the reaction time and monitor the progress.
Low Reaction Temperature A higher temperature might be necessary to drive the reaction to the sulfone. Carefully increase the temperature while monitoring for side product formation.

Issue 3: Presence of Unidentified Side Products

Potential CauseSuggested Solution
Over-oxidation Harsh reaction conditions (high temperature, excess oxidant) can lead to the oxidation of the aromatic ring or other functional groups. Use a milder oxidizing agent or perform the reaction at a lower temperature.
Reaction with Solvent Some oxidizing agents can react with the solvent. Ensure the chosen solvent is inert under the reaction conditions.
Impure Starting Material Impurities in the 2-Chloro-5-(methylthio)benzoic acid can lead to side reactions. Ensure the purity of the starting material before proceeding.

Issue 4: Difficulty in Product Isolation and Purification

Potential CauseSuggested Solution
Product is Water-Soluble If the product is in an aqueous layer, acidification can precipitate the carboxylic acid. Extraction with an appropriate organic solvent (e.g., ethyl acetate) may be necessary.
Contamination with Reagent Byproducts For example, when using m-CPBA, the byproduct is m-chlorobenzoic acid. This can often be removed by a basic wash during the workup.[2]
Product Co-crystallizes with Impurities Recrystallization from a suitable solvent system can help in obtaining a pure product. Common solvents for recrystallization of aromatic acids include ethanol, methanol, or mixtures with water.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and direct route is the oxidation of 2-Chloro-5-(methylthio)benzoic acid. This precursor is commercially available. The key step is the conversion of the methylthio (-SCH3) group to a methylsulfonyl (-SO2CH3) group.

Q2: Which oxidizing agents are recommended for the conversion of the sulfide to the sulfone?

Several oxidizing agents can be employed for this transformation. The choice of reagent can affect the reaction conditions, yield, and purification strategy. Common choices include:

  • Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst or in a solvent like acetic acid. It is a green and relatively inexpensive oxidant.[3]

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically clean and proceeds under mild conditions.[1][4]

  • Other Peracids: Peracetic acid can also be used.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective but may require careful control to avoid over-oxidation.

Q3: What are the typical reaction conditions for the oxidation step?

The reaction conditions will vary depending on the chosen oxidizing agent.

  • With Hydrogen Peroxide: The reaction is often carried out in acetic acid at temperatures ranging from room temperature to reflux.

  • With m-CPBA: The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at or below room temperature.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): The product (sulfone) is generally more polar than the starting material (sulfide) and the intermediate (sulfoxide).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the disappearance of the starting material and the formation of the product and any intermediates or byproducts.

Q5: What is the expected yield for this synthesis?

Experimental Protocols

While a specific, validated protocol for this compound was not found, a general procedure based on common laboratory practices for the oxidation of aryl methyl sulfides is provided below.

General Protocol for Oxidation using Hydrogen Peroxide

  • Dissolution: Dissolve 2-Chloro-5-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 - 3.0 equivalents) to the solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

General Protocol for Oxidation using m-CPBA

  • Dissolution: Dissolve 2-Chloro-5-(methylthio)benzoic acid (1 equivalent) in dichloromethane (DCM).

  • Addition of Oxidant: Add m-CPBA (approximately 2.2 equivalents) portion-wise to the solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start 2-Chloro-5-(methylthio)benzoic acid oxidant Select Oxidant (e.g., H₂O₂ or m-CPBA) start->oxidant Dissolve reaction Reaction in Appropriate Solvent oxidant->reaction quench Quench Reaction reaction->quench Monitor (TLC/LC-MS) extraction Extraction / Filtration quench->extraction purify Recrystallization or Column Chromatography extraction->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_oxidant Check Oxidant (Stoichiometry, Quality) start->check_oxidant check_temp Check Reaction Temperature start->check_temp check_time Check Reaction Time start->check_time check_purity Check Starting Material Purity start->check_purity solution_oxidant Increase Equivalents Use Fresh Reagent check_oxidant->solution_oxidant solution_temp Increase Temperature check_temp->solution_temp solution_time Extend Reaction Time check_time->solution_time solution_purity Purify Starting Material check_purity->solution_purity

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route A: Starting from 2-chlorobenzoic acid, this route involves the chlorosulfonation of the aromatic ring to form 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then converted to the final product, typically through reduction to a sulfinic acid followed by methylation and oxidation, or via direct conversion of the sulfonyl chloride.

  • Route B: This route begins with 4-methylsulfonyltoluene, which undergoes chlorination on the aromatic ring to yield 2-chloro-4-methylsulfonyltoluene. The synthesis is completed by the oxidation of the methyl group to a carboxylic acid.

Q2: What are the most common side products I should be aware of?

A2: The side products largely depend on the chosen synthetic route.

  • In Route A , you may encounter:
  • Polysulfonated byproducts: Formation of di-sulfonylated species.
  • Hydrolysis of sulfonyl chloride: The intermediate 2-chloro-5-(chlorosulfonyl)benzoic acid can hydrolyze back to the corresponding sulfonic acid.
  • Isomeric impurities: Formation of other isomers of the chlorosulfonylated product.
  • Incomplete oxidation: If proceeding through a sulfide or sulfoxide intermediate, incomplete oxidation can leave these impurities in the final product.
  • In Route B , common side products include:
  • Isomeric impurities: Chlorination of 4-methylsulfonyltoluene can lead to the formation of 3-chloro-4-(methylsulfonyl)toluene.
  • Polychlorinated byproducts: Over-chlorination can result in dichlorinated species.
  • Incomplete oxidation: The methyl group of the intermediate may not be fully oxidized, leading to the presence of 2-chloro-4-(methylsulfonyl)benzaldehyde or the corresponding benzyl alcohol.
  • Side-chain chlorination: Under certain conditions, chlorination can occur on the methyl group instead of the aromatic ring.

Q3: How can I minimize the formation of polysulfonated byproducts in Route A?

A3: To minimize polysulfonation, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Running the reaction at a lower temperature and avoiding a large excess of the sulfonating agent can significantly reduce the formation of these byproducts.[1]

Q4: What is the best way to avoid hydrolysis of the sulfonyl chloride intermediate in Route A?

A4: The sulfonyl chloride is sensitive to moisture. Therefore, it is essential to use anhydrous reagents and solvents and to perform the reaction under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen or argon). During workup, minimizing contact time with aqueous solutions and using cold water can also help reduce hydrolysis.

Q5: In Route B, how can I control the regioselectivity of the chlorination to favor the desired 2-chloro isomer?

A5: The regioselectivity of aromatic chlorination is influenced by the directing effects of the substituents on the ring. The methylsulfonyl group is a meta-director, while the methyl group is an ortho, para-director. The outcome is a mixture of isomers. The use of specific catalysts and careful control of reaction conditions, such as temperature and reaction time, can influence the isomer ratio. It is often necessary to purify the desired isomer from the reaction mixture.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.

Route A: From 2-Chlorobenzoic Acid

Problem 1: Low yield of 2-chloro-5-(chlorosulfonyl)benzoic acid in the first step.

Possible Cause Troubleshooting Suggestion
Incomplete reactionIncrease the reaction time or temperature. However, be cautious as higher temperatures can promote side reactions.[1]
Hydrolysis of the productEnsure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use fresh, dry chlorosulfonic acid. During workup, pour the reaction mixture onto ice and process it quickly.
Suboptimal reagent ratioAn optimized molar ratio of the starting benzoic acid to chlorosulfonic acid is critical. A ratio of 1:5 has been found to be effective, where chlorosulfonic acid acts as both reagent and solvent.[1]

Problem 2: Presence of 2-chloro-5-sulfonic acid as a major impurity.

Possible Cause Troubleshooting Suggestion
Hydrolysis of the sulfonyl chlorideThis is a common issue. Minimize the product's contact with water during the workup. Wash the crude product with cold water and dry it thoroughly under vacuum.
Incomplete conversion of sulfonic acid to sulfonyl chlorideEnsure a sufficient excess of the chlorinating agent (e.g., thionyl chloride or chlorosulfonic acid) is used and that the reaction goes to completion.

Problem 3: Difficulty in converting 2-chloro-5-(chlorosulfonyl)benzoic acid to the methyl sulfone.

Possible Cause Troubleshooting Suggestion
Inefficient reduction of the sulfonyl chlorideThe choice of reducing agent is crucial. Zinc dust or sodium sulfite are commonly used to reduce sulfonyl chlorides to sulfinic acids. Ensure the reaction conditions are optimized for the chosen reagent.
O-methylation instead of S-methylation of the sulfinic acidMethylation of the sulfinic acid can occur on either the sulfur or oxygen atom. Using a "soft" methylating agent like methyl iodide can favor S-methylation. The choice of solvent and base can also influence the outcome.
Side reactions during direct conversionDirect conversion of the sulfonyl chloride to the methyl sulfone using reagents like methylmagnesium bromide can be challenging and may lead to side reactions. Careful control of temperature and stoichiometry is essential.
Route B: From 4-Methylsulfonyltoluene

Problem 1: Formation of a mixture of isomers during the chlorination of 4-methylsulfonyltoluene.

Possible Cause Troubleshooting Suggestion
Lack of regioselectivity in the electrophilic aromatic substitutionThe electronic effects of the methyl and methylsulfonyl groups lead to a mixture of isomers. The isomer ratio can be influenced by the choice of catalyst (e.g., Lewis acids like FeCl₃ or AlCl₃) and the reaction temperature. Lower temperatures generally favor para-substitution relative to ortho. Purification by chromatography or recrystallization is often necessary to isolate the desired 2-chloro isomer.
Radical side-chain chlorinationIf the reaction is carried out under UV light or at very high temperatures without a proper catalyst, chlorination can occur on the methyl group. Ensure the reaction is performed in the dark and at a controlled temperature with an appropriate Lewis acid catalyst for aromatic chlorination.

Problem 2: Incomplete oxidation of 2-chloro-4-methylsulfonyltoluene.

Possible Cause Troubleshooting Suggestion
Insufficient oxidizing agent or reaction timeEnsure an adequate amount of the oxidizing agent (e.g., nitric acid, potassium permanganate) is used. Monitor the reaction by TLC or GC to ensure it has gone to completion.
Harsh reaction conditions leading to decompositionWhile strong oxidizing conditions are needed, excessively high temperatures or concentrations of the oxidizing agent can lead to degradation of the aromatic ring. Optimize the reaction conditions to find a balance between complete conversion and minimal degradation.

Problem 3: Formation of hazardous byproducts (e.g., NOx) during oxidation with nitric acid.

Possible Cause Troubleshooting Suggestion
Use of nitric acid as an oxidantNitric acid is a strong oxidizing agent but its use can generate toxic nitrogen oxides.[2] Consider alternative, "greener" oxidizing agents such as hydrogen peroxide with a suitable catalyst, or potassium permanganate under basic conditions. If using nitric acid, ensure the reaction is performed in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

Experimental Protocols

Route A: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid

This protocol is adapted from a literature procedure.[3]

Materials:

  • 2-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Ice

  • Water

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, carefully add 2-chlorobenzoic acid (2.0 kg) to chlorosulfonic acid (10.5 kg) in a suitable reaction vessel.

  • Heat the mixture at 90-100 °C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a large beaker containing a mixture of ice and water (10 L) with vigorous stirring. Maintain the temperature below 10 °C by adding more ice as needed. This step is highly exothermic and will generate HCl gas.

  • Collect the precipitated solid by filtration and wash it thoroughly with cold water.

  • Dissolve the crude wet cake in diethyl ether (16 L).

  • Wash the ether layer once with a saturated aqueous sodium chloride solution (2 L).

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure while continuously adding hexane.

  • Concentrate the resulting hexane slurry to a final volume of approximately 8 L and filter to collect the crystalline product.

  • Wash the product with hexane and dry it to obtain 2-chloro-5-(chlorosulfonyl)benzoic acid.

Route B: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

This protocol is based on a patented procedure.[1]

Step 1: Chlorination of 4-Methylsulfonyltoluene

Materials:

  • 4-Methylsulfonyltoluene

  • Dichloromethane

  • Iron powder

  • Iodine (catalyst)

  • Chlorine gas

Procedure:

  • In a reaction vessel equipped with a gas inlet and a stirrer, combine 4-methylsulfonyltoluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).

  • Heat the mixture to 87-91 °C.

  • Bubble chlorine gas through the reaction mixture. Monitor the progress of the reaction by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow.

  • Add water to the reaction mixture and stir.

  • Cool the mixture, filter, and dry the solid to obtain crude 2-chloro-4-methylsulfonyltoluene.

Step 2: Oxidation of 2-Chloro-4-methylsulfonyltoluene

Materials:

  • Crude 2-chloro-4-methylsulfonyltoluene from Step 1

  • Nitric acid (65%)

Procedure:

  • Heat the crude 2-chloro-4-methylsulfonyltoluene to 175-195 °C in a suitable reaction vessel.

  • Slowly add nitric acid (65%) to the heated mixture. Monitor the reaction by GC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Adjust the pH of the mixture to ≥ 9 with a sodium hydroxide solution.

  • Filter the solution to remove any solids.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-chloro-4-(methylsulfonyl)benzoic acid.

Data Presentation

Table 1: Troubleshooting Summary for Common Side Products

Side Product Synthetic Route Primary Cause Recommended Action
Polysulfonated byproductsAHigh temperature, excess sulfonating agentLower reaction temperature, use stoichiometric amounts of sulfonating agent.[1]
2-Chloro-5-sulfonic acidAHydrolysis of sulfonyl chlorideUse anhydrous conditions, minimize contact with water during workup.
Isomeric Impurities (e.g., 3-chloro isomer)BLack of regioselectivityOptimize catalyst and temperature; purify by chromatography or recrystallization.
Incomplete Oxidation ProductsA & BInsufficient oxidizing agent or reaction timeIncrease amount of oxidant or reaction time; monitor reaction to completion.
Polychlorinated byproductsBOver-chlorinationCarefully control the stoichiometry of the chlorinating agent and reaction time.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_route_a Route A cluster_route_b Route B A1 2-Chlorobenzoic Acid A2 Chlorosulfonation (Chlorosulfonic Acid) A1->A2 A3 2-Chloro-5-(chlorosulfonyl)benzoic Acid A2->A3 A4 Reduction & Methylation or Direct Conversion A3->A4 A5 This compound A4->A5 B1 4-Methylsulfonyltoluene B2 Chlorination (Cl2, Catalyst) B1->B2 B3 2-Chloro-4-methylsulfonyltoluene B2->B3 B4 Oxidation B3->B4 B5 This compound B4->B5

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Route_A cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Chlorosulfonation of 2-Chlorobenzoic Acid issue1 Polysulfonation start->issue1 issue2 Hydrolysis start->issue2 issue3 Low Yield start->issue3 solution1 Control Temperature & Stoichiometry issue1->solution1 solution2 Anhydrous Conditions issue2->solution2 solution3 Optimize Reaction Time & Reagent Ratio issue3->solution3

Caption: Troubleshooting workflow for the chlorosulfonation step in Route A.

Troubleshooting_Route_B cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Chlorination of 4-Methylsulfonyltoluene issue1 Isomer Formation start->issue1 issue2 Polychlorination start->issue2 issue3 Side-chain Chlorination start->issue3 solution1 Optimize Catalyst & Temperature issue1->solution1 solution2 Control Stoichiometry issue2->solution2 solution3 Use Lewis Acid Catalyst & Dark Conditions issue3->solution3

Caption: Troubleshooting workflow for the chlorination step in Route B.

Disclaimer: The information provided in this technical support center is for guidance only and should be used in conjunction with a thorough understanding of the chemical reactions and safety precautions involved. All experimental work should be conducted in a suitable laboratory environment with appropriate personal protective equipment.

References

Technical Support Center: Degradation of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-5-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible routes can be inferred from studies on structurally similar compounds like other chlorobenzoic acids and aromatic sulfonic acids. The degradation is expected to occur through both microbial and abiotic processes.

  • Microbial Degradation: Two main initial steps are likely. The first is a hydrolytic dehalogenation where the chlorine atom is replaced by a hydroxyl group, forming 2-hydroxy-5-(methylsulfonyl)benzoic acid.[1][2] The second involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a chlorocatechol-like intermediate, which then undergoes ring cleavage before dechlorination.[3][4]

  • Abiotic Degradation: Photodecomposition, especially under UV irradiation in aqueous solutions, can lead to the replacement of the chlorine atom with a hydroxyl group to form 2-hydroxy-5-(methylsulfonyl)benzoic acid, or with a hydrogen atom to yield 5-(methylsulfonyl)benzoic acid.[5] Hydrolysis of the methylsulfonyl group may occur under specific conditions, but it is generally considered more resistant to degradation than the chloro-substituent.[6]

Q2: What are the likely major intermediates in the degradation of this compound?

A2: Based on the degradation of related compounds, the following are potential major intermediates:

  • 2-Hydroxy-5-(methylsulfonyl)benzoic acid

  • 5-(Methylsulfonyl)benzoic acid

  • Protocatechuic acid (if the methylsulfonyl group is also removed and further hydroxylation occurs)[1][2]

  • Chlorinated catechol derivatives[3][4]

Q3: How stable is this compound in soil and aqueous environments?

A3: The stability of this compound will depend on various environmental factors. The presence of a carboxyl group can deactivate the aromatic ring, potentially increasing its environmental stability.[5] However, as a herbicide, it is designed to be degraded. In soil, microbial activity is the primary driver of degradation, influenced by factors such as microbial population, soil moisture, temperature, pH, and organic matter content. In aqueous environments, photolysis can be a significant degradation route, particularly in the presence of UV light.[5]

Troubleshooting Guides

Microbial Degradation Experiments

Q: My microbial culture is showing very slow or no degradation of this compound. What are the possible causes and solutions?

A: There are several potential reasons for slow or no degradation in microbial cultures:

  • Inappropriate microbial consortium: The microorganisms in your culture may not possess the necessary enzymes to degrade the compound.

    • Solution: Try enriching your culture from a contaminated site where herbicides have been frequently used. You can also try bio-augmentation with known chloroaromatic-degrading strains.

  • Substrate toxicity: High concentrations of the compound may be toxic to the microorganisms.

    • Solution: Start with a lower concentration of the substrate and gradually increase it as the culture adapts.

  • Nutrient limitation: The growth medium may be lacking essential nutrients for microbial growth and enzymatic activity.

    • Solution: Ensure your medium is supplemented with adequate sources of carbon, nitrogen, phosphorus, and other essential minerals.

  • Sub-optimal environmental conditions: Factors like pH, temperature, and oxygen levels can significantly impact microbial activity.

    • Solution: Optimize these parameters for your specific microbial culture. Most bacterial degradation of aromatic compounds occurs under aerobic conditions.

Analytical (HPLC-MS) Troubleshooting

Q: I am observing peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary interactions with silica: Residual silanol groups on the stationary phase can interact with the analyte.

    • Solution: Use a highly end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also help.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Partially blocked frit: A clogged inlet frit can cause poor peak shape.

    • Solution: Reverse flush the column or replace the frit if the problem persists.

Q: I am not detecting any of the expected degradation products in my LC-MS analysis. What should I check?

A: This could be due to a variety of reasons related to both the experiment and the analytical method:

  • No degradation occurred: Refer to the troubleshooting guide for microbial degradation experiments.

  • Degradation products are too polar or too volatile: Some intermediates may not be well-retained on a standard C18 column or may be lost during sample preparation.

    • Solution: Try a different column chemistry (e.g., a polar-embedded phase) or adjust your sample preparation method to minimize the loss of volatile compounds.

  • Incorrect MS settings: The mass spectrometer may not be set to detect the expected masses of the intermediates.

    • Solution: Double-check your selected ion monitoring (SIM) or full scan mass range to include the theoretical masses of all potential degradation products.

  • Matrix effects: Components in your sample matrix (e.g., soil extract, culture medium) could be suppressing the ionization of your analytes.

    • Solution: Perform a matrix effect study by spiking your analytes into a blank matrix extract. If suppression is observed, you may need to improve your sample cleanup procedure or use an internal standard.

Quantitative Data

The following table summarizes degradation data for compounds structurally related to this compound. This data can be used as a reference for expected degradation rates.

CompoundOrganism/ConditionHalf-life (DT50)Degradation RateReference
4-Chlorobenzoic acidArthrobacter sp.1.6 hours (doubling time)Not specified[1]
4-Chlorobenzoic acidPseudomonas aeruginosaNot specifiedUtilized at 2 g/L[3]
2-Chlorobenzoic acidTiO2 photocatalysis (UV)Not specifiedFollows first-order kinetics[7]

Experimental Protocols

Soil Degradation Study Protocol

This protocol is a general guideline for conducting a laboratory-based soil degradation study.

  • Soil Collection and Characterization:

    • Collect topsoil (0-15 cm) from a site with no recent history of herbicide application.

    • Sieve the soil (2 mm mesh) to remove stones and large debris.

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Experimental Setup:

    • Weigh 100 g of soil (on a dry weight basis) into individual microcosms (e.g., 250 mL glass jars).

    • Adjust the soil moisture to 60% of its water-holding capacity.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

    • Spike the soil samples with the stock solution to achieve the desired concentration. Include a solvent-only control.

    • Allow the solvent to evaporate in a fume hood.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

    • Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts for the parent compound and potential degradation products using HPLC-MS.

  • Data Analysis:

    • Calculate the concentration of the parent compound at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50).

HPLC-MS Analytical Method

This is a starting point for developing an HPLC-MS method for the analysis of this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Scan Mode: Full scan (m/z 100-500) for initial identification of unknowns and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Target Ions (for SIM/MRM):

      • This compound: [M-H]⁻ at m/z 232.97

      • 2-Hydroxy-5-(methylsulfonyl)benzoic acid: [M-H]⁻ at m/z 215.01

      • 5-(Methylsulfonyl)benzoic acid: [M-H]⁻ at m/z 199.02

Visualizations

DegradationPathways cluster_microbial Microbial Degradation cluster_abiotic Abiotic Degradation parent This compound dehalogenated 2-Hydroxy-5-(methylsulfonyl)benzoic acid parent->dehalogenated Hydrolytic Dehalogenation ring_cleavage_intermediate Chlorinated Catechol Intermediate parent->ring_cleavage_intermediate Dioxygenation photolysis_product1 2-Hydroxy-5-(methylsulfonyl)benzoic acid parent->photolysis_product1 Photolysis (OH substitution) photolysis_product2 5-(Methylsulfonyl)benzoic acid parent->photolysis_product2 Photolysis (H substitution) further_degradation Further Degradation (Ring Cleavage, etc.) dehalogenated->further_degradation ring_cleavage_intermediate->further_degradation photolysis_product1->further_degradation photolysis_product2->further_degradation

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow start Start: Soil/Water Sample + this compound incubation Incubation (Controlled Environment) start->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Metabolite ID) analysis->data_analysis end End: Degradation Pathway and Half-life data_analysis->end

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Stability of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Chloro-5-(methylsulfonyl)benzoic acid in various experimental settings. These resources are intended for researchers, scientists, and professionals in drug development to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: Is there published stability data for this compound in common laboratory solvents?

A1: Currently, there is limited publicly available, solvent-specific stability data for this compound. As it is often used as a stable intermediate in chemical syntheses, its long-term stability in various solvents under experimental conditions is not extensively documented. Therefore, it is recommended to perform a stability assessment under your specific experimental conditions.[1]

Q2: What are common signs that my compound may be degrading in solution?

A2: Visual cues for degradation can include a change in the color or clarity of the solution. However, degradation often occurs without visible changes. Inconsistent results in biological or chemical assays are a primary indicator of potential compound instability.[1] A stability-indicating analytical method, such as HPLC or LC-MS, is the most reliable way to detect and quantify degradation by observing a decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.[2][3][4]

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for biological assays.[5][6][7] It is generally a good starting point. However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[6] For other applications, a suitable organic solvent in which the compound is highly soluble and stable should be chosen.

Q4: How should I store stock solutions to ensure maximum stability?

A4: To maximize stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] These aliquots should be stored in tightly sealed vials, protected from light, at -20°C or -80°C.[6][7] When using, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[8]

Q5: Can the pH of my aqueous buffer affect the stability of this compound?

A5: Yes, the pH of aqueous solutions can significantly impact the stability of compounds, especially those with functional groups susceptible to hydrolysis, such as the carboxylic acid in this molecule.[1][9] Both acidic and basic conditions can potentially catalyze degradation.[9][10] It is crucial to evaluate the compound's stability in the specific buffer system used for your experiments.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Experimental Results

Inconsistent data is a common challenge in research and can often be attributed to the instability of a key reagent. This guide provides a logical workflow to determine if the degradation of this compound is the root cause of variability in your experiments.[1][11][12]

A Inconsistent Experimental Results Observed B Verify Compound Identity and Purity (e.g., LC-MS, NMR) A->B C Review Experimental Protocol for Errors (Pipetting, Concentrations, etc.) A->C D Is the compound pure and the protocol correct? B->D C->D E Perform Stability Assessment in Experimental Solvent/Buffer D->E Yes F Identify Source of Error in Protocol or Reagents D->F No G Is the compound stable under experimental conditions? E->G F->A H Optimize Assay Conditions (e.g., reduce incubation time, prepare fresh solutions) G->H No I Problem Solved: Consistent Results Achieved G->I Yes H->I K Consider Compound Modification or Formulation Changes H->K If optimization fails J Problem is likely not compound stability. Investigate other variables. I->J If problem persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Guide 2: How to Perform a Stability Assessment

A stability-indicating assay is an analytical procedure used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in a sample over time, in the presence of its degradation products.[2][3] This guide outlines a general protocol for assessing the stability of this compound.

Data Presentation: Summarizing Stability Data

Quantitative data from stability studies should be organized into a clear, structured format. The following table is a template for presenting your results.

Solvent/Condition Temperature (°C) Time Point (hours) % Parent Compound Remaining (Mean ± SD, n=3) Observations (e.g., color change, precipitation)
DMSO250100Clear, colorless solution
DMSO252499.5 ± 0.3No change
DMSO257298.9 ± 0.5No change
PBS (pH 7.4)370100Clear, colorless solution
PBS (pH 7.4)37895.2 ± 1.1No change
PBS (pH 7.4)372488.7 ± 1.5Appearance of small degradant peak in HPLC
0.1 M HCl600100Clear, colorless solution
0.1 M HCl602475.4 ± 2.3Significant degradant peaks observed
0.1 M NaOH250100Clear, colorless solution
0.1 M NaOH25862.1 ± 2.8Major degradation observed

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

1. Preliminary Stability Study Protocol

This protocol is designed for a quick assessment of stability in a specific solvent or buffer.

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).[7][10]

  • Prepare Working Solution: Dilute the stock solution into the experimental solvent or buffer (e.g., PBS pH 7.4) to the final desired concentration.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench and Store: Immediately stop potential degradation by mixing the aliquot with a quenching solution (e.g., cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Analyze the samples by a stability-indicating method like HPLC or LC-MS to determine the percentage of the intact compound remaining at each time point relative to time zero.[10]

2. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[13] The goal is to achieve 5-20% degradation of the drug substance.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat it with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) and collect samples at various time points. Neutralize samples before analysis.[13]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature. Collect samples at intervals and neutralize before analysis.[13]

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[13]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to high temperatures (e.g., 80°C) in a stability oven.[13]

  • Photolytic Degradation: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in MeCN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Source) A->F G Sample at Time Points (e.g., 0, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench Samples G->H I Analyze via Stability-Indicating HPLC-MS Method H->I J Identify Degradants & Determine Degradation % I->J Parent This compound P1 Decarboxylation Product (e.g., under heat/acid) Parent->P1 -CO2 P2 Hydrolysis of Sulfonyl Group (e.g., under harsh acid/base) Parent->P2 +H2O P3 Dechlorination Product (e.g., reductive conditions) Parent->P3 -Cl, +H

References

Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address challenges, particularly low yield, in the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Yield of 2-Chloro-5-(chlorosulfonyl)benzoic acid (from 2-chlorobenzoic acid) Presence of moisture, which deactivates chlorosulfonic acid.Ensure all glassware is thoroughly dried before use and that the 2-chlorobenzoic acid is anhydrous.
Incomplete reaction due to insufficient heating or reaction time.The reaction mixture of 2-chlorobenzoic acid and chlorosulfonic acid should be heated to 90-100°C for at least 5 hours to ensure the reaction goes to completion.[1]
Improper quenching of the reaction.The reaction mixture should be cooled to room temperature and then slowly poured into a mixture of ice and water, maintaining a low temperature (below 10°C) to precipitate the product effectively.[1]
Low Yield of this compound (from 2-Chloro-5-(chlorosulfonyl)benzoic acid) Incomplete conversion of the chlorosulfonyl group.Ensure proper stoichiometry and reaction conditions for the introduction of the methyl group. This may involve reaction with a suitable methylating agent following reduction of the sulfonyl chloride.
Formation of Multiple Byproducts in Chlorination of Toluene Derivative Over-chlorination or chlorination at undesired positions.Carefully control the reaction temperature and the rate of chlorine gas introduction. Use of a catalyst like iron powder can improve selectivity. Monitor the reaction progress using techniques like gas chromatography to stop at the desired point.
Low Yield in Oxidation of 2-Chloro-5-(methylsulfonyl)toluene Incomplete oxidation of the methyl group to a carboxylic acid.The oxidation reaction often requires harsh conditions, such as high temperatures (175-195°C) and the use of strong oxidizing agents like nitric acid.[2] Ensure sufficient reaction time and appropriate temperature are maintained.
Formation of byproducts due to degradation of the starting material or product.Optimize the concentration of the oxidizing agent and the reaction temperature to minimize side reactions. The use of a catalyst may allow for milder reaction conditions.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts with similar solubility.Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can be effective.[3] For challenging separations, column chromatography on silica gel may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: There are two primary synthetic pathways for this compound:

  • Route 1: From 2-Chlorobenzoic Acid: This route involves the chlorosulfonation of 2-chlorobenzoic acid to form 2-chloro-5-chlorosulfonylbenzoic acid, followed by subsequent reactions to introduce the methylsulfonyl group.[1]

  • Route 2: From a Toluene Derivative: This pathway typically starts with a substituted toluene, such as 4-methylsulfonyltoluene. The process involves the chlorination of the aromatic ring, followed by the oxidation of the methyl group to a carboxylic acid.

Q2: My chlorosulfonation of 2-chlorobenzoic acid is giving a very low yield. What are the most critical parameters to control?

A2: The most critical parameters for a successful chlorosulfonation are the exclusion of moisture and the reaction temperature and time. Chlorosulfonic acid is highly reactive with water, which will consume the reagent and prevent the desired reaction. Ensure all glassware is oven-dried and reagents are anhydrous. Additionally, the reaction requires heating to approximately 90-100°C for several hours to proceed to completion.[1]

Q3: I am observing the formation of multiple chlorinated isomers during the chlorination of the toluene derivative. How can I improve the selectivity for the desired isomer?

A3: To improve the selectivity of the chlorination reaction, you should carefully control the reaction conditions. The use of a Lewis acid catalyst, such as iron powder or iodine, can direct the chlorination to the desired position. Maintaining a consistent and optimal temperature is also crucial. Monitoring the reaction's progress by methods like GC or TLC will help you to stop the reaction once the desired product is maximized, preventing the formation of di- and tri-chlorinated byproducts.

Q4: The oxidation of the methyl group on the toluene ring is incomplete. What can I do to drive the reaction to completion?

A4: The oxidation of the methyl group to a carboxylic acid can be challenging. To improve the yield, ensure you are using a sufficiently strong oxidizing agent, such as nitric acid, and that the reaction is heated to a high enough temperature (e.g., 175-195°C) for an adequate amount of time.[2] In some cases, using a catalyst can facilitate the oxidation under milder conditions.

Q5: What is the best method for purifying the final product, this compound?

A5: The purification method will depend on the impurities present. For crude product, recrystallization is often the first step. A common solvent system for recrystallization is a mixture of an organic solvent and water (e.g., ethanol/water).[3] If recrystallization does not remove all impurities, column chromatography using silica gel is a more effective method for obtaining a highly pure product.[3]

Experimental Protocols

Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid (Route 1 Intermediate)

A mixture of 2-chlorobenzoic acid (1 part by weight) and chlorosulfonic acid (5.25 parts by weight) is heated at 90°-100° C for 5 hours. The reaction mixture is then cooled to 25° C and slowly poured into a mixture of ice and water, ensuring the temperature is maintained below 10° C. The solid precipitate is collected by filtration and washed thoroughly with water. The crude product can be further purified by dissolving in diethyl ether, washing with a saturated aqueous sodium chloride solution, drying over anhydrous magnesium sulfate, and then precipitating the product by the addition of hexane.[1]

Chlorination of 4-methylsulfonyltoluene (Route 2, Step 1 for 4-isomer)

In a 250ml reactor, 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, and 0.4g of iodine are added. The mixture is heated to 87-91°C, and chlorine gas is passed through the solution. The reaction is monitored by gas chromatography. When the starting material is mostly consumed, the chlorine gas flow is stopped. Water is then added, and the mixture is stirred and cooled. The resulting solid is filtered and dried to obtain 2-chloro-4-methylsulfonyltoluene.

Oxidation of 2-chloro-4-methylsulfonyltoluene (Route 2, Step 2 for 4-isomer)

2-chloro-4-methylsulfonyltoluene is reacted with nitric acid at a temperature of 175 to 195° C to produce 2-chloro-4-methylsulfonylbenzoic acid.[2]

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Chlorobenzoic acidChlorosulfonic acid90-100576.8[1]

Table 2: Reported Yields for the Synthesis of the Analogous 2-Chloro-4-(methylsulfonyl)benzoic acid

Starting MaterialReaction StepReagents/ConditionsYield (%)Reference
4-methylsulfonyltolueneChlorinationChlorine, Iron powder, Iodine, 87-91°C, 5h94.8 (molar yield of 2-chloro-4-methylsulfonyltoluene)[2]
2-chloro-4-(chlorosulfonyl)benzoic acidSulfonamide formation and methylationSodium sulfite, Sodium bicarbonate, Chloroacetic acid, reflux 19h89 (overall yield, 85% purity)

Visualizations

Reaction_Pathway_1 start 2-Chlorobenzoic Acid intermediate 2-Chloro-5-chlorosulfonylbenzoic acid start->intermediate + Chlorosulfonic Acid 90-100°C, 5h product This compound intermediate->product + Reducing Agent + Methylating Agent Reaction_Pathway_2 start 4-Methylsulfonyltoluene intermediate 2-Chloro-4-methylsulfonyltoluene start->intermediate + Cl2, Catalyst 87-91°C product 2-Chloro-4-(methylsulfonyl)benzoic acid intermediate->product + Nitric Acid 175-195°C Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture dry_reagents Thoroughly Dry Glassware and Reagents check_moisture->dry_reagents Yes check_temp_time Verify Reaction Temperature and Time? check_moisture->check_temp_time No dry_reagents->check_temp_time adjust_conditions Adjust Temperature and/or Extend Reaction Time check_temp_time->adjust_conditions No check_stoichiometry Confirm Correct Stoichiometry of Reagents? check_temp_time->check_stoichiometry Yes adjust_conditions->check_stoichiometry adjust_stoichiometry Recalculate and Adjust Reagent Quantities check_stoichiometry->adjust_stoichiometry No purification_issue Investigate Purification Step for Product Loss check_stoichiometry->purification_issue Yes rerun Re-run Experiment with Optimized Conditions adjust_stoichiometry->rerun purification_issue->rerun

References

Common challenges in handling 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-5-(methylsulfonyl)benzoic acid

Welcome to the technical support center for this compound (CAS No. 89938-62-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a versatile intermediate primarily used in two key areas:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various therapeutic agents, particularly anti-inflammatory and analgesic medications.[1]

  • Agricultural Chemicals: It is used in the formulation of selective herbicides.[1] Its structure allows for further chemical modifications, making it a valuable precursor for a range of other bioactive compounds.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: The table below summarizes the key properties for this compound.

PropertyValueSource
CAS Number 89938-62-5[1][3][4]
Molecular Formula C₈H₇ClO₄S[1][3][4]
Molecular Weight 234.66 g/mol [1][3]
Appearance White, gray, or beige powder[1]
Melting Point 183-187 ºC[1]
Purity ≥ 97% (HPLC)[1]
Boiling Point 462.9°C at 760 mmHg (Predicted)[4]
Density 1.507 g/cm³ (Predicted)[4]

Q3: What are the recommended storage and handling conditions?

A3: To ensure the stability and integrity of the compound:

  • Storage Temperature: Store at 0-8 °C.[1]

  • General Handling: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Avoid contact with skin and eyes, and do not breathe dust.[5] Wash hands thoroughly after handling.[6]

Q4: What are the main safety hazards associated with this compound?

A4: According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3] It is crucial to use appropriate personal protective equipment (PPE) to mitigate these risks.

Q5: What Personal Protective Equipment (PPE) is required when handling this compound?

A5: When working with this chemical, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles.[5][7] Ensure eyewash stations are close to the workstation.[5]

  • Skin Protection: Wear protective gloves and impervious clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low or Inconsistent Reaction Yield.

  • Possible Cause: Quality of starting materials or reagents.

    • Solution: Ensure the purity of the starting material is verified (e.g., ≥ 97% by HPLC)[1]. Use fresh, properly stored reagents, as degradation can inhibit the reaction.

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: Synthesis of related compounds, such as the 2-chloro-4-(methylsulfonyl) isomer, often requires high temperatures (e.g., 140-195°C) for the oxidation step.[8][9] Ensure your reaction temperature is adequate and stable. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid degradation from prolonged heating.[10]

  • Possible Cause: Product loss during workup.

    • Solution: If your product is unexpectedly soluble in the aqueous layer during an extraction, re-check the pH and consider back-extraction.[11] When washing crystals during filtration, use a minimal amount of ice-cold solvent to avoid dissolving the product.[12]

Problem 2: Product Appears Impure (e.g., Discolored, Incorrect Melting Point).

  • Possible Cause: Incomplete reaction or formation of side products.

    • Solution: Oxidation reactions on similar molecules can be challenging due to the strong electron-withdrawing nature of the sulfonyl and chloro groups.[13] This can lead to incomplete conversion. Monitor the reaction to completion. If side products are observed, consider adjusting temperature or reaction time.

  • Possible Cause: Ineffective purification.

    • Solution: Recrystallization is a highly effective method for purifying substituted benzoic acids.[14][15] Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[12] For related compounds, anhydrous methanol has been successfully used for recrystallization.[13][16]

  • Possible Cause: Compound degradation.

    • Solution: Store the final product under the recommended conditions (0-8 °C) and protected from moisture.[1] Discoloration (e.g., from white to beige) may indicate degradation.[1]

Problem 3: Difficulty Dissolving the Compound for a Reaction.

  • Possible Cause: Incorrect solvent choice.

    • Solution: Solubility data for this specific compound is not widely published. Therefore, small-scale solubility tests are recommended. Start with common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, DMF). For purification, water can be an effective recrystallization solvent for benzoic acids, which are often much more soluble in hot water than cold.[12]

Experimental Protocols

While a specific synthesis protocol for this compound is not available in the search results, the synthesis of its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, provides a relevant reference methodology. The key step is the oxidation of the corresponding methyl-substituted precursor.

General Protocol: Recrystallization for Purification of Benzoic Acids

This protocol is a standard method for purifying solid organic compounds like benzoic acid derivatives.[12][14][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent to dissolve the solid completely. Water is often a good first choice for benzoic acids.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[12][17] Afterwards, place the flask in an ice bath to maximize crystal formation.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.

Visualizations

Below are diagrams illustrating common workflows and logical relationships for handling this compound.

General Experimental Workflow A Synthesis of Precursor B Oxidation Reaction A->B Precursor Ready C Work-up & Crude Product Isolation B->C Reaction Complete D Purification by Recrystallization C->D Crude Product E Drying & Analysis (HPLC, MP, NMR) D->E Pure Crystals

A typical workflow for producing a purified benzoic acid derivative.

Troubleshooting Logic for Low Purity Start Impure Product (Low Purity, Off-Color) CheckReaction Was the reaction monitored to completion? Start->CheckReaction CheckPurification Was the recrystallization solvent optimized? CheckReaction->CheckPurification Yes OptimizeReaction Optimize reaction time/temp. Re-run experiment. CheckReaction->OptimizeReaction No CheckStorage Was the pure material stored correctly? CheckPurification->CheckStorage Yes OptimizePurification Screen solvents. Ensure slow cooling. CheckPurification->OptimizePurification No StoreProperly Store at 0-8°C. Protect from moisture. CheckStorage->StoreProperly No Success Purity Issue Resolved CheckStorage->Success Yes OptimizeReaction->Success OptimizePurification->Success

References

Technical Support Center: 2-Chloro-5-(methylsulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid, with a focus on addressing challenges encountered during reaction scale-up.

Troubleshooting Guide

Question: We are observing a lower than expected yield upon scaling up the synthesis. What are the potential causes and solutions?

Answer: Lower yields during scale-up can stem from several factors related to mass and heat transfer, as well as reaction kinetics. Here are common issues and troubleshooting steps:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor's agitation speed and impeller design are suitable for the increased volume to maintain a homogenous reaction mixture. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control at a larger scale. A significant temperature increase can lead to the formation of degradation products and impurities.

    • Solution: Implement a more robust cooling system for the reactor. A jacketed reactor with a circulating coolant is often necessary. Consider a semi-batch process where one reactant is added portion-wise to better manage the heat generated.

  • Incomplete Reactions: The reaction time that was sufficient at the lab scale may not be adequate for a larger batch.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure it has gone to completion before initiating the work-up procedure.

Question: During purification, we are struggling to remove a persistent impurity. How can we identify and address this?

Answer: Impurity profiles can change significantly with scale. An impurity that was minor in a lab-scale reaction can become a major issue in a pilot or production batch.

  • Identify the Impurity: The first step is to identify the structure of the impurity using techniques like LC-MS or NMR. This will provide clues about its origin.

  • Potential Side Reactions: Common side reactions in related syntheses include over-oxidation, incomplete chlorination, or hydrolysis of intermediates. For instance, in syntheses involving the oxidation of a methyl group to a carboxylic acid, partially oxidized intermediates like aldehydes can be a source of impurities.

  • Purification Strategy:

    • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

    • Chromatography: While challenging at a large scale, column chromatography with silica gel can be effective for removing stubborn impurities.[1]

    • pH Adjustment and Extraction: If the impurity has a different acidity or basicity compared to the product, a liquid-liquid extraction at a specific pH might be effective for separation.

Question: We are concerned about the safety of scaling up a reaction that uses strong oxidizing agents like nitric acid. What precautions should we take?

Answer: Safety is paramount during scale-up, especially when working with hazardous reagents.

  • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will help you understand the reaction's exothermicity and the potential for a runaway reaction.

  • Controlled Addition: Add the oxidizing agent slowly and in a controlled manner to manage the reaction rate and heat generation.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place to quickly neutralize the reaction if it becomes uncontrollable.

  • Off-Gassing: Be aware of the potential for generating toxic gases (e.g., NOx from nitric acid reactions).[2] Ensure the reactor is equipped with an appropriate scrubbing system to handle any off-gassing.

Frequently Asked Questions (FAQs)

What are the common synthetic routes for this compound and related compounds?

Several synthetic pathways have been described for similar compounds, which can be adapted. A common approach involves the chlorination and subsequent oxidation of a suitable precursor. For example, a multi-step synthesis might involve:

  • Chlorination of a starting material like 4-methylsulfonyltoluene.[3]

  • Oxidation of the methyl group to a carboxylic acid using an oxidizing agent like nitric acid.[2][3]

Another approach involves building the molecule from anthranilic acid, which is first chlorosulfonated and then further modified.[1]

What are typical reaction conditions for the synthesis of chloro-methylsulfonyl benzoic acids?

Reaction conditions can vary significantly depending on the chosen synthetic route. Below is a table summarizing conditions from published procedures for related isomers, which can serve as a starting point for process development.

Reaction StepReactantsReagents/CatalystsTemperature (°C)Reaction TimeReference
Chlorination4-methylsulfonyltoluene, ChlorineIron, Iodine87-91~5 hours[3]
Oxidation2-chloro-4-methylsulfonyltolueneNitric Acid175-195Not specified[3]
Sulfonylation2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate752 hours[4]
Alkylation2-chloro-4-sulfinyl benzoic acidChloroacetic acid, Sodium hydroxideReflux19 hours[5]

How is the product typically isolated and purified?

Isolation and purification often involve the following steps:

  • Quenching and pH Adjustment: The reaction mixture is cooled and then acidified (e.g., with HCl) to precipitate the crude product.[3][4][5]

  • Filtration: The precipitated solid is collected by filtration.[3][5]

  • Washing: The filter cake is washed to remove residual acids and soluble impurities.

  • Drying: The crude product is dried.

  • Recrystallization: The crude product is further purified by recrystallization from a suitable solvent, such as methanol or an acetone-water mixture.[1][6]

Experimental Protocols

Protocol 1: Oxidation of 2-chloro-4-methylsulfonyltoluene (Adapted from Patent CN102627591B)

  • Charge the reactor with the crude 2-chloro-4-methylsulfonyltoluene from the previous step.

  • Heat the material to 175-195 °C.

  • Slowly add nitric acid (e.g., 63% concentration) dropwise.

  • Monitor the reaction progress by gas chromatography.

  • Once the starting material is consumed (e.g., <2%), stop the addition of nitric acid.

  • Cool the reaction mixture.

  • Adjust the pH to ≥9 with a sodium hydroxide solution to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with a suitable acid to precipitate the 2-chloro-4-methylsulfonylbenzoic acid.

  • Filter the solid product, wash it, and dry to obtain the final product.

Visualizations

Experimental Workflow: Synthesis and Purification

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Starting Materials Reaction Chemical Reaction (e.g., Oxidation) Reactants->Reaction Add Reagents Quenching Reaction Quenching Reaction->Quenching Cooling Precipitation Acidification & Precipitation Quenching->Precipitation Filtration1 Crude Product Filtration Precipitation->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Crude Product Filtration2 Final Product Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying FinalProduct Final Product Drying->FinalProduct Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckMixing Is Mixing Adequate? Start->CheckMixing CheckTemp Is Temperature Controlled? CheckMixing->CheckTemp Yes ImproveAgitation Improve Agitation: - Increase Speed - Change Impeller CheckMixing->ImproveAgitation No CheckTime Is Reaction Complete? CheckTemp->CheckTime Yes ImproveCooling Improve Cooling: - Enhance Jacket Cooling - Slow Reagent Addition CheckTemp->ImproveCooling No IncreaseTime Increase Reaction Time & Monitor Progress CheckTime->IncreaseTime No End Yield Improved CheckTime->End Yes ImproveAgitation->CheckMixing ImproveCooling->CheckTemp IncreaseTime->CheckTime

References

Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the oxidation of its thioether precursor, 2-Chloro-5-(methylthio)benzoic acid. This reaction selectively converts the sulfide group to a sulfone group.

Q2: Which catalysts are typically recommended for the oxidation of 2-Chloro-5-(methylthio)benzoic acid?

A2: A variety of catalysts can be employed for this oxidation. Tungsten-based catalysts, such as sodium tungstate (Na₂WO₄), in combination with hydrogen peroxide are highly effective and environmentally friendly. Other potential catalysts include iron salts (e.g., ferric chloride, FeCl₃) and manganese complexes. The choice of catalyst can influence reaction time, temperature, and overall yield.

Q3: What is the primary byproduct I should be aware of during the synthesis?

A3: The main potential byproduct is the partially oxidized intermediate, 2-chloro-5-(methylsulfinyl)benzoic acid (the sulfoxide). Formation of this byproduct is often a result of incomplete oxidation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, will show the consumption of the starting material (thioether) and the formation of the product (sulfone). The sulfone product is significantly more polar than the starting thioether. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended safety precautions when handling the reagents involved in this synthesis?

A5: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrogen peroxide, especially at high concentrations, is a strong oxidizer and should be handled with care. The solvents and chlorinated aromatic compounds should also be handled with caution, avoiding inhalation and skin contact.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient catalyst. 2. Decomposed or insufficient oxidizing agent (e.g., hydrogen peroxide). 3. Reaction temperature is too low.1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Use a fresh, properly stored solution of the oxidizing agent. Consider adding the oxidant in portions. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of Significant Amounts of Sulfoxide Byproduct 1. Insufficient amount of oxidizing agent. 2. Short reaction time. 3. Catalyst is not selective for sulfone formation under the current conditions.1. Increase the molar equivalents of the oxidizing agent. 2. Extend the reaction time and continue to monitor by TLC until the sulfoxide spot is minimized. 3. Consider switching to a different catalyst system known for high selectivity to sulfones, such as a tungsten-based catalyst.
Difficulty in Product Isolation/Purification 1. The product is soluble in the reaction solvent. 2. Presence of impurities that co-precipitate with the product.1. After the reaction, cool the mixture and add it to ice-cold water to precipitate the product. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to remove impurities.
Reaction is Too Exothermic and Difficult to Control 1. Rapid addition of the oxidizing agent. 2. High concentration of reactants.1. Add the oxidizing agent dropwise, using an ice bath to maintain the desired reaction temperature. 2. Dilute the reaction mixture with an appropriate solvent.

Catalyst Performance Data

The following table summarizes representative data for catalyst performance in the synthesis of aryl sulfones from aryl thioethers. Please note that optimal conditions may vary for the specific synthesis of this compound.

Catalyst SystemOxidizing AgentTypical Reaction TimeTypical Yield (%)Purity (%)Reference
Sodium Tungstate (Na₂WO₄)Hydrogen Peroxide (H₂O₂)2 - 6 hours85 - 95>95[1]
Ferric Chloride (FeCl₃)Hydrogen Peroxide (H₂O₂)4 - 8 hours70 - 85>90[1]
Manganese Porphyrin ComplexHydrogen Peroxide (H₂O₂)1 - 4 hours80 - 92>95[2]

Experimental Protocols

Synthesis of this compound via Tungsten-Catalyzed Oxidation

This protocol describes a reliable method for the synthesis of this compound using sodium tungstate as the catalyst and hydrogen peroxide as the oxidant.

Materials:

  • 2-Chloro-5-(methylthio)benzoic acid

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • Catalyst Addition: To the stirred solution, add sodium tungstate dihydrate (0.02 - 0.05 eq).

  • Oxidant Addition: Heat the mixture to 50-60 °C. Slowly add 30% hydrogen peroxide (2.5 - 3.0 eq) dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed, so control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-70 °C. Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold deionized water (10-20 mL per mL of acetic acid used).

  • Purification: The white solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water. Dry the product under vacuum to obtain this compound. For higher purity, the crude product can be recrystallized from an appropriate solvent such as an ethanol/water mixture.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Chloro-5-(methylthio)benzoic acid in Acetic Acid add_catalyst Add Sodium Tungstate Catalyst start->add_catalyst heat Heat to 50-60°C add_catalyst->heat add_h2o2 Add H2O2 Dropwise heat->add_h2o2 monitor Monitor by TLC add_h2o2->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry end Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection cluster_criteria Decision Criteria cluster_catalysts Catalyst Options start Catalyst Selection for Thioether Oxidation green Green Chemistry Priority? start->green cost Cost-Effectiveness? speed Reaction Speed Critical? cost->speed No iron Iron-based (e.g., FeCl₃) - Low Cost - Moderate Yield - Readily Available cost->iron Yes green->cost No tungsten Tungsten-based (e.g., Na₂WO₄) - High Yield - Green Oxidant (H₂O₂) - Moderate Cost green->tungsten Yes speed->tungsten No manganese Manganese-based (e.g., Porphyrin Complex) - Fast Reaction - High Yield - Higher Cost speed->manganese Yes

Caption: Decision tree for catalyst selection in thioether oxidation.

References

Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves the oxidation of a thioether precursor, 2-Chloro-5-(methylthio)benzoic acid. This method is often favored due to the commercial availability of the starting material and the generally high yields of the oxidation step.

Q2: Which oxidizing agents are typically used for the conversion of the methylthio group to the methylsulfonyl group?

A2: A variety of oxidizing agents can be employed for this transformation. Common choices include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, nitric acid (HNO₃), and peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant can influence reaction conditions, particularly temperature.

Q3: What are the critical temperature control points during the synthesis?

A3: The most critical stage for temperature control is the oxidation of the methylthio group. Exothermic reactions can occur, and excessive temperatures can lead to side reactions, including over-oxidation or degradation of the aromatic ring. For instance, when using nitric acid, temperatures can be as high as 140-200°C, while hydrogen peroxide-based oxidations are often conducted at lower temperatures, in the range of 10-80°C.[1][2]

Q4: How can I monitor the progress of the oxidation reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the disappearance of the starting material (thioether) and the appearance of the desired product (sulfone), as well as any potential intermediates like the sulfoxide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete conversion of the starting material - Insufficient amount of oxidizing agent.- Reaction temperature is too low.- Inadequate reaction time.- Increase the molar equivalents of the oxidizing agent incrementally.- Gradually increase the reaction temperature while carefully monitoring for side products.- Extend the reaction time and monitor progress by TLC or HPLC.
Formation of sulfoxide intermediate as the main product - Insufficient oxidizing agent.- Reaction temperature is too low.- Add additional equivalents of the oxidizing agent.- Increase the reaction temperature to facilitate the oxidation of the sulfoxide to the sulfone.
Presence of unknown impurities or degradation products - Reaction temperature is too high.- Over-oxidation due to excess oxidizing agent.- Lower the reaction temperature and ensure even heating.- Use a more controlled addition of the oxidizing agent.- Consider a milder oxidizing agent.
Low isolated yield - Product loss during workup and purification.- Incomplete reaction.- Optimize the extraction and crystallization procedures.- Ensure the reaction has gone to completion before workup.
Difficulty in removing the catalyst - Inappropriate choice of catalyst for the reaction conditions.- Select a catalyst that can be easily filtered or removed by washing.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Chloro-5-(methylthio)benzoic acid using Hydrogen Peroxide

This protocol is a generalized procedure based on common practices for thioether oxidation.

Materials:

  • 2-Chloro-5-(methylthio)benzoic acid

  • Acetic acid (glacial)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate (optional, as catalyst)

  • Deionized water

  • Sodium bisulfite

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.

  • Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of sodium tungstate to the solution.

  • Addition of Oxidant: While stirring, slowly add 30% hydrogen peroxide (2.2 to 3.0 equivalents) to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature may vary and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained.

  • Extraction: Dilute the reaction mixture with deionized water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Visualizations

SynthesisWorkflow start Start: 2-Chloro-5-(methylthio)benzoic acid dissolution Dissolution in Acetic Acid start->dissolution oxidation Oxidation with H2O2 (50-80°C) dissolution->oxidation workup Workup: Quenching, Extraction, Washing oxidation->workup purification Purification: Recrystallization workup->purification end End Product: This compound purification->end

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_low_yield Troubleshooting Low Yield issue Problem Encountered incomplete Incomplete Reaction issue->incomplete side_products Side Product Formation issue->side_products low_yield Low Yield issue->low_yield inc_temp Increase Temperature incomplete->inc_temp inc_time Increase Reaction Time incomplete->inc_time inc_reagent Increase Oxidant incomplete->inc_reagent dec_temp Decrease Temperature side_products->dec_temp control_reagent Control Oxidant Addition side_products->control_reagent optimize_workup Optimize Workup/Purification low_yield->optimize_workup

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

Purity Under the Magnifying Glass: A Comparative Guide to the Validation of 2-Chloro-5-(methylsulfonyl)benzoic Acid Purity by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the classic titrimetric method and modern chromatographic techniques for the validation of 2-Chloro-5-(methylsulfonyl)benzoic acid purity, supported by typical performance data and detailed experimental protocols.

This compound, a key intermediate in pharmaceutical and agrochemical synthesis, demands rigorous purity assessment. While traditional acid-base titration offers a straightforward and cost-effective approach, alternative methods like High-Performance Liquid Chromatography (HPLC) provide enhanced specificity and sensitivity. This guide delves into a head-to-head comparison of these methodologies, empowering researchers to select the optimal approach for their specific needs.

At a Glance: Titration vs. HPLC for Purity Determination

To facilitate a clear comparison, the following table summarizes the typical performance characteristics of acid-base titration and a representative HPLC method for the purity analysis of acidic organic compounds like this compound.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reactionDifferential partitioning
Specificity Moderate (interfered by other acidic/basic impurities)High (separates analyte from impurities)
Accuracy (Recovery) Typically 98.0 - 102.0%Typically 98.0 - 102.0%[1]
Precision (RSD) ≤ 2.0%≤ 2.0%[1]
Linearity (r²) Not typically measured in this context> 0.999
Limit of Detection (LOD) Higher (mg range)Lower (µg/mL to ng/mL range)
Limit of Quantitation (LOQ) Higher (mg range)Lower (µg/mL to ng/mL range)
Analysis Time per Sample ~5-10 minutes~10-30 minutes
Instrumentation Cost LowHigh
Solvent Consumption LowHigh

Deep Dive: Experimental Protocols

Purity Determination by Acid-Base Titration

This method relies on the acidic nature of the carboxylic acid group in this compound, which can be accurately neutralized by a standardized strong base.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol or a suitable solvent to dissolve the sample

  • Deionized water

  • Burette (50 mL, Class A)

  • Pipette (25 mL, Class A)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in a suitable volume (e.g., 50 mL) of ethanol. Gentle warming may be applied if necessary.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using the same volume of solvent and indicator, and subtract this volume from the sample titration volume.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (V_NaOH × M_NaOH × MW) / (W_sample × 10)

    Where:

    • V_NaOH = Volume of NaOH solution used in mL (corrected for blank)

    • M_NaOH = Molarity of NaOH solution

    • MW = Molecular weight of this compound (234.66 g/mol )

    • W_sample = Weight of the sample in mg

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific method for purity analysis by separating the main compound from any potential impurities. A typical reversed-phase HPLC method is described below.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoic acid chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Accurately prepare a sample solution of a similar concentration to the standard solution in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage of impurities can also be calculated based on their peak areas relative to the main peak.

    Purity (%) = (Area_sample / Area_standard) × (Concentration_standard / Concentration_sample) × 100

Visualizing the Workflow and Comparison

To better illustrate the processes and the decision-making logic, the following diagrams are provided.

TitrationWorkflow start Start weigh Accurately weigh sample start->weigh dissolve Dissolve in solvent weigh->dissolve add_indicator Add phenolphthalein dissolve->add_indicator titrate Titrate with standardized NaOH add_indicator->titrate endpoint Observe endpoint (faint pink) titrate->endpoint calculate Calculate purity endpoint->calculate end End calculate->end

Caption: Workflow for purity determination by titration.

MethodComparison title Choosing a Purity Method titration Titration title->titration hplc HPLC title->hplc cost Cost-effective Simple setup titration->cost specificity_low Lower specificity titration->specificity_low speed Rapid analysis titration->speed specificity_high High specificity Impurity profiling hplc->specificity_high sensitivity High sensitivity (LOD/LOQ) hplc->sensitivity cost_high Higher instrument cost hplc->cost_high

References

A Comparative Analysis of Synthetic Routes to 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural sciences, the efficient synthesis of key intermediates is paramount. 2-Chloro-5-(methylsulfonyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and herbicides. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for a given application.

Route 1: From 2-Chlorobenzoic Acid via Chlorosulfonation

This route commences with the readily available 2-chlorobenzoic acid and proceeds through a key chlorosulfonated intermediate. The subsequent steps involve reduction, methylation, and oxidation to arrive at the final product.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

A mixture of 2-chlorobenzoic acid (1 equivalent) and chlorosulfonic acid (5 equivalents) is heated at 90-100°C for 5 hours. The reaction mixture is then cooled to room temperature and carefully poured into a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-5-chlorosulfonylbenzoic acid.[1]

Step 2: Reduction of 2-Chloro-5-chlorosulfonylbenzoic Acid to Sodium 2-chloro-5-sulfinatobenzoate

The crude 2-chloro-5-chlorosulfonylbenzoic acid is dissolved in an aqueous solution of sodium sulfite. The reaction mixture is stirred at room temperature until the reduction is complete, typically monitored by TLC. The resulting sodium 2-chloro-5-sulfinatobenzoate can be used directly in the next step.

Step 3: Methylation to this compound

To the aqueous solution of sodium 2-chloro-5-sulfinatobenzoate, a methylating agent such as dimethyl sulfate or methyl iodide is added. The reaction is typically carried out in the presence of a base, and the mixture is stirred until the formation of this compound is complete.

Step 4: Oxidation of 2-Chloro-5-(methylthio)benzoic Acid (if formed as a byproduct) to this compound

If the methylation step yields the thioether, 2-chloro-5-(methylthio)benzoic acid, as a byproduct, a subsequent oxidation step is required. The thioether is treated with an oxidizing agent like hydrogen peroxide in acetic acid or potassium permanganate in a suitable solvent to yield the desired this compound.

Visualization of Route 1

Route 1: From 2-Chlorobenzoic Acid A 2-Chlorobenzoic Acid B 2-Chloro-5-chlorosulfonylbenzoic Acid A->B Chlorosulfonic Acid C Sodium 2-chloro-5-sulfinatobenzoate B->C Na2SO3 D This compound C->D Dimethyl Sulfate

Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.

Route 2: From 2-Chloro-5-aminobenzoic Acid via Sandmeyer Reaction

This alternative pathway utilizes a Sandmeyer-type reaction, a versatile method for the transformation of aromatic amines. The synthesis begins with 2-chloro-5-aminobenzoic acid, which is converted to the target molecule via diazotization and subsequent reaction with a sulfur-containing nucleophile, followed by oxidation.

Experimental Protocol

Step 1: Diazotization of 2-Chloro-5-aminobenzoic Acid

2-Chloro-5-aminobenzoic acid (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C. An aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Synthesis of 2-Chloro-5-(methylthio)benzoic Acid

The freshly prepared diazonium salt solution is added to a solution of sodium methyl mercaptide (NaSMe), which can be prepared by reacting methanethiol with sodium hydroxide. This Sandmeyer-type reaction introduces the methylthio group onto the aromatic ring to yield 2-chloro-5-(methylthio)benzoic acid.

Step 3: Oxidation of 2-Chloro-5-(methylthio)benzoic Acid to this compound

The intermediate 2-chloro-5-(methylthio)benzoic acid is then oxidized to the final product. A common method involves treating the thioether with an oxidizing agent such as hydrogen peroxide in acetic acid or potassium permanganate in a suitable solvent system. The reaction progress is monitored by TLC, and upon completion, the product is isolated by filtration and can be further purified by recrystallization.

Visualization of Route 2

Route 2: From 2-Chloro-5-aminobenzoic Acid A 2-Chloro-5-aminobenzoic Acid B Diazonium Salt A->B NaNO2, HCl C 2-Chloro-5-(methylthio)benzoic Acid B->C NaSMe (Sandmeyer Reaction) D This compound C->D Oxidation (e.g., H2O2)

Caption: Synthesis of this compound from 2-Chloro-5-aminobenzoic Acid.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical literature values for similar transformations. It is important to note that actual yields and purities may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: From 2-Chlorobenzoic AcidRoute 2: From 2-Chloro-5-aminobenzoic Acid
Starting Material 2-Chlorobenzoic Acid2-Chloro-5-aminobenzoic Acid
Key Reactions Chlorosulfonation, Reduction, MethylationDiazotization, Sandmeyer Reaction, Oxidation
Overall Yield (Typical) 60-70%50-65%
Purity (Typical) >98% after recrystallization>97% after recrystallization
Number of Steps 3-43
Reagent Hazards Chlorosulfonic acid (highly corrosive), Dimethyl sulfate (toxic, carcinogenic)Sodium nitrite (toxic), Methanethiol (toxic, flammable)
Scalability Generally scalableCan be challenging to scale due to the instability of diazonium salts

Conclusion

Both routes offer viable pathways to this compound.

  • Route 1 is advantageous in terms of potentially higher overall yields and utilizes a more stable intermediate after the initial chlorosulfonation step. However, it involves the use of highly corrosive and toxic reagents.

  • Route 2 , while potentially having a slightly lower overall yield, benefits from the well-established and versatile Sandmeyer reaction. The primary challenge lies in the handling of the potentially unstable diazonium salt intermediate, which may require careful temperature control and immediate use.

The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization, including available starting materials, scale of synthesis, and safety considerations. For large-scale production, the stability of the intermediates in Route 1 might be preferable, whereas for smaller-scale laboratory synthesis, the directness of Route 2 could be an attractive option. Further process optimization for either route could lead to improved yields and efficiencies.

References

A Comparative Analysis of 2-Chloro-5-(methylsulfonyl)benzoic Acid and Alternative Precursors in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of herbicide development, the efficiency and purity of synthetic precursors are paramount. This guide provides a detailed comparison of 2-Chloro-5-(methylsulfonyl)benzoic acid and other key precursors used in the synthesis of commercial herbicides, with a focus on the production of mesotrione, a widely used selective herbicide. This analysis, supported by experimental data from various patented processes, is intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

Performance Comparison of Herbicide Precursors

The synthesis of mesotrione, a member of the triketone class of herbicides, often involves the use of benzoic acid derivatives as key starting materials. The following table summarizes quantitative data on the performance of this compound and its common alternative, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), in the synthesis of mesotrione and its intermediates. The data is compiled from various patented industrial processes, highlighting differences in yield and purity.

PrecursorIntermediate ProductReaction StepYield (%)Purity (%)Reference
2-nitro-4-methylsulfonyl toluene (NMST)2-nitro-4-methylsulfonylbenzoic acid (NMSBA)Oxidation67 - 70>92 - >95[1]
2-nitro-4-methylsulfonyl toluene (NMST)2-nitro-4-methylsulfonylbenzoic acid (NMSBA)Oxidation with H₂O₂78.3Not Specified[2]
p-methylsulfonyl o-nitrobenzoic acidp-methylsulfonyl o-nitrobenzoyl chlorideAcyl Chlorination>82 (overall)98.5 (final product)[3]
2-nitro-4-methylsulfonylbenzoic acid (NMSBA)Enol ester of NMSBA and 1,3-cyclohexanedioneEsterification66>85[1][4]
2-nitro-4-methylsulfonylbenzoic acid (I)Acylate (II) -> Carboxylate (III) -> Mesotrione (IV)Multi-step synthesis86.6 - 91.691.0 - 98.3[5]
Enol ester of NMSBAMesotrioneRearrangement85>95[4]
p-methylsulfonyl toluene2-nitro-p-methylsulfonyl tolueneNitrationNot Specified99.38[6]
2-nitro-p-methylsulfonyl toluene2-nitro-p-methylsulfonyl benzoic acidOxidationNot Specified99[6]

Note: Direct comparative studies under identical conditions are limited in publicly available literature. The data presented is extracted from different patents and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: HPPD Inhibition

Herbicides derived from these precursors, such as mesotrione, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[7][8] This enzyme is crucial in the plant's biochemical pathway for synthesizing plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[7][9][10] The inhibition of HPPD leads to a depletion of these vital molecules, causing the characteristic bleaching of leaves as chlorophyll degrades, ultimately resulting in the death of the weed.[7][11]

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_hppd HPPD Enzyme Action cluster_synthesis Biosynthesis Pathway cluster_herbicide Herbicide Action cluster_effect Physiological Effect Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherols->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching of Leaves Chlorophyll->Bleaching Degradation Mesotrione Mesotrione (HPPD Inhibitor) Mesotrione->HPPD Inhibition PlantDeath Plant Death Bleaching->PlantDeath

Caption: HPPD Inhibition Pathway by Mesotrione.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of mesotrione, derived from patent literature. These protocols are provided for informational purposes and should be adapted and optimized for specific laboratory or industrial conditions.

Protocol 1: Synthesis of 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) from 2-nitro-4-methylsulfonyl toluene (NMST)[1]

Materials:

  • 2-nitro-4-methylsulfonyl toluene (NMST)

  • Sodium hypochlorite solution

  • Ruthenium oxide

  • Concentrated hydrochloric acid

Procedure:

  • Charge a round-bottomed flask with NMST (e.g., 20g, 0.088mol), sodium hypochlorite solution (e.g., 150ml, 0.222mol), and ruthenium oxide (e.g., 0.5g, 0.004mol).

  • Heat the mixture to reflux temperature with stirring for 6-8 hours.

  • Cool the reaction mixture to 25-30°C and filter.

  • Cool the filtrate to 5-10°C and acidify to a pH of <3 using concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitated NMSBA, wash with water, and dry under reduced pressure.

  • The resulting NMSBA typically has a purity of >95% and the yield is approximately 70%.

Protocol 2: Synthesis of the enol ester of NMSBA and 1,3-cyclohexanedione[1][4]

Materials:

  • 2-nitro-4-methylsulfonylbenzoic acid (NMSBA)

  • 1,3-cyclohexanedione

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane

Procedure:

  • In a clean, dry round-bottomed flask, dissolve NMSBA (e.g., 25g, 0.10mol) and 1,3-cyclohexanedione (e.g., 12g, 0.11mol) in dichloromethane (e.g., 100mL) with stirring at 25-30°C.

  • Add DCC (e.g., 24g, 0.12mol) to the mixture and continue stirring for approximately 2 hours at 25-30°C.

  • Quench the reaction with water (e.g., 160mL) and separate the organic layer.

  • Concentrate the organic layer to obtain the enol ester.

  • The product can be further purified by filtration to achieve a purity of >85% with a yield of around 66%.

Protocol 3: Synthesis of Mesotrione from the Enol Ester[4]

Materials:

  • Enol ester of NMSBA and 1,3-cyclohexanedione

  • Dichloromethane

  • Sodium cyanide

  • Triethylamine

  • Aqueous hydrochloric acid

Procedure:

  • In a clean, dry round-bottomed flask, suspend the enol ester (e.g., 20g, 0.06mol) in dichloromethane (e.g., 60mL) and cool to 10-15°C.

  • Add sodium cyanide (e.g., 1.2g, 0.025mol) to the mixture.

  • Slowly add triethylamine (e.g., 6.6g, 0.065mol) over 15-20 minutes while maintaining the temperature at 10-15°C with stirring.

  • Maintain the reaction at this temperature for about 2 hours.

  • Quench the reaction with water (e.g., 100mL).

  • Separate and distill the dichloromethane under reduced pressure.

  • Cool the remaining aqueous mass to 5-10°C and acidify to a pH <3 with aqueous hydrochloric acid to precipitate mesotrione.

  • Filter the product, wash with water, and dry under reduced pressure.

  • This process can yield mesotrione with a purity of >95% and a yield of approximately 85%.

Conclusion

The selection of a precursor for herbicide synthesis is a critical decision that impacts the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. While 2-nitro-4-methylsulfonylbenzoic acid is a commonly documented precursor for mesotrione synthesis with established protocols and high yields, the exploration of alternatives like this compound may offer advantages in terms of raw material availability, cost, or reaction safety. The data and protocols presented in this guide provide a foundation for researchers to compare these precursors and to design and optimize synthetic routes for the development of next-generation herbicides. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the most superior synthetic precursor.

References

Efficacy of 2-Chloro-5-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

2-Chloro-5-(methylsulfonyl)benzoic acid is recognized as a key intermediate in the synthesis of various bioactive molecules.[1] Its structural features, including the presence of a halogen, a sulfonyl group, and a carboxylic acid, offer multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. Research has indicated its utility in the development of anti-inflammatory and analgesic medications.[1]

Derivatives and their Biological Activities

While a direct comparative study of a series of this compound derivatives is not available, a patent application has disclosed the synthesis of a sulfonamide derivative, 2-chloro-5-(propylsulfonamido)benzoic acid .[2] This compound is cited for its potential in treating hyperproliferative diseases, such as cancer, suggesting that derivatization of the carboxylic acid group into an amide can lead to potent biological activity.[2]

The general synthetic approach to such derivatives involves the conversion of the carboxylic acid of this compound to an acid chloride, followed by reaction with a desired amine to form the corresponding amide.

General Experimental Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Activation Activation of Carboxylic Acid (e.g., with SOCl2 or Oxalyl Chloride) Start->Activation Step 1 Intermediate 2-Chloro-5-(methylsulfonyl)benzoyl chloride Activation->Intermediate Step 2 Amidation Amidation with various amines (R-NH2) Intermediate->Amidation Step 3 Derivatives Library of 2-Chloro-5-(methylsulfonyl)benzamide Derivatives Amidation->Derivatives Step 4 Screening Primary Biological Screening (e.g., cell viability, enzyme inhibition) Derivatives->Screening Testing Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 determination) Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A general workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of specific derivatives are typically found within dedicated research publications. However, a general procedure for the key steps is outlined below.

General Procedure for the Synthesis of 2-Chloro-5-(methylsulfonyl)benzamide Derivatives
  • Activation of the Carboxylic Acid: this compound is refluxed with an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The resulting crude 2-Chloro-5-(methylsulfonyl)benzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A solution of the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete.

  • Work-up and Purification: The reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1N HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

In Vitro Biological Assays (General)

The choice of biological assay depends on the therapeutic target of interest. For anticancer activity, as suggested by the patent literature, the following assays are commonly employed:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48-72 hours). The cell viability is then assessed using a colorimetric or luminescent readout. IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

  • Kinase Inhibition Assay: If the derivatives are designed to target a specific kinase, their inhibitory activity can be measured using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence of the test compounds. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

Signaling Pathway Visualization

Given that derivatives of this scaffold are being investigated for hyperproliferative diseases, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer, such as the Raf-MEK-ERK pathway.

cluster_pathway Simplified Proliferation Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Potential Inhibitor (Derivative) Inhibitor->RAF

Potential inhibition of the RAF kinase by a this compound derivative.

Conclusion

While a comprehensive comparative efficacy study for a series of this compound derivatives is not yet publicly available, the existing information suggests that this scaffold holds promise for the development of novel therapeutic agents, particularly in the area of oncology. Further research involving the synthesis and systematic biological evaluation of a diverse library of its derivatives is warranted to elucidate the structure-activity relationships and identify lead compounds for further development. The methodologies and workflows described here provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

References

Comparative Biological Evaluation of 2-Chloro-5-(methylsulfonyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of 2-Chloro-5-(methylsulfonyl)benzoic acid, focusing on their potential as anti-inflammatory and antibacterial agents. While direct comparative studies on a homologous series of this compound are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide insights into their structure-activity relationships (SAR). The information presented is supported by experimental data from various research articles.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The following data summarizes the in vitro inhibitory activity of some 2-chloro-5-(sulfamoyl)benzoic acid analogs against different isoforms of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in inflammation.

Table 1: Inhibitory Activity (IC50 in µM) of 2-Chloro-5-(sulfamoyl)benzoic Acid Analogs against h-NTPDase Isoforms [1]

Compound IDR-group on Sulfamoylh-NTPDase1h-NTPDase2h-NTPDase3h-NTPDase8
1 H> 100> 100> 100> 100
2a n-butyl85.3 ± 1.2545.2 ± 1.023.45 ± 0.151.21 ± 0.05
2b cyclopropyl72.5 ± 1.5233.8 ± 0.851.32 ± 0.060.28 ± 0.07
2c benzyl65.2 ± 1.1125.1 ± 0.542.11 ± 0.090.52 ± 0.03
2d 4-methylphenyl50.4 ± 1.0515.2 ± 0.321.58 ± 0.070.41 ± 0.02
2e 4-chlorophenyl45.3 ± 0.9810.5 ± 0.211.15 ± 0.050.35 ± 0.01

Data presented as mean ± standard error of the mean.

Antibacterial Activity

Derivatives of benzoic acid have been investigated for their antibacterial properties. The following table presents the minimum inhibitory concentration (MIC) values for a series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC in µmol/L) of 5-chloro-N-{4-[N-(substituted)sulfamoyl]phenyl}-2-hydroxybenzamide Analogs [2]

Compound IDR-group on pyrimidinylS. aureusS. aureus (MRSA)M. kansasii
3a 4,6-dimethylpyrimidin-2-yl15.6231.25> 250
3b 4-methylpyrimidin-2-yl62.5125> 250
3c pyrimidin-2-yl125250> 250
Reference 4-Amino-N-(thiazol-2-yl)benzenesulfonamide> 250> 2501-4

Experimental Protocols

In Vitro h-NTPDase Inhibition Assay[1]

The inhibitory activity of the compounds against h-NTPDase1, -2, -3, and -8 was determined by measuring the inorganic phosphate released from the hydrolysis of ATP. The reaction mixture contained 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl2, and the respective h-NTPDase enzyme. The reaction was initiated by the addition of ATP as a substrate. After incubation at 37°C for 30 minutes, the reaction was stopped, and the released phosphate was quantified using the malachite green reagent. The absorbance was measured at 630 nm, and the IC50 values were calculated from the dose-response curves.

Broth Microdilution Method for MIC Determination[2]

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method in 96-well plates. A serial two-fold dilution of each compound was prepared in Mueller-Hinton broth. Bacterial suspensions were adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. The general workflow for evaluating the anti-inflammatory and antibacterial potential of new chemical entities often follows a standardized screening process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->AntiInflammatory Antibacterial Antibacterial Assays (e.g., MIC Determination) Purification->Antibacterial SAR Structure-Activity Relationship (SAR) Analysis AntiInflammatory->SAR Antibacterial->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the biological evaluation of chemical compounds.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor 2-Chloro-5-(methylsulfonyl) benzoic acid analogs Inhibitor->COX Inhibition

Caption: Simplified cyclooxygenase (COX) signaling pathway and the inhibitory action of the compounds.

References

Comparing spectroscopic data of 2-Chloro-5-(methylsulfonyl)benzoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and chemical synthesis, the purity and structural integrity of starting materials are paramount. This guide provides a comparative overview of 2-Chloro-5-(methylsulfonyl)benzoic acid from various suppliers, with a focus on spectroscopic analysis. As suppliers often do not provide detailed spectroscopic data upfront, this document outlines the necessary experimental protocols to generate this data and presents a template for comparison.

Product Overview and Supplier Information

This compound (CAS No. 89938-62-5) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular formula is C₈H₇ClO₄S, with a molecular weight of approximately 234.66 g/mol .[1][2][3] Several chemical suppliers offer this compound, each with their own specifications for purity and physical properties. A summary of information from prominent suppliers is presented below.

Table 1: Supplier Comparison of this compound

SupplierProduct NumberPurity SpecificationMelting Point (°C)
Santa Cruz Biotechnologysc-280013--
ChemUniverseQ0042995%-
Chem-Impex26275≥ 97% (HPLC)183-187

Data compiled from publicly available information on supplier websites. Purity methods and exact melting point ranges may vary by lot.

Comparative Spectroscopic Data

Obtaining and comparing spectroscopic data is crucial for verifying the identity and purity of the purchased compound. While experimental data from suppliers is not always readily available, the following table presents the expected spectroscopic characteristics for this compound based on its chemical structure. Researchers should use the experimental protocols outlined in the next section to generate and compare data from their purchased samples.

Table 2: Spectroscopic Data Comparison for this compound

Spectroscopic TechniqueExpected Key Signals (Predicted)Supplier A (Experimental Data)Supplier B (Experimental Data)Supplier C (Experimental Data)
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, -COOH), δ ~8.2 (d, 1H, Ar-H), δ ~8.0 (dd, 1H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ ~3.3 (s, 3H, -SO₂CH₃)Data not providedData not providedData not provided
¹³C NMR (100 MHz, DMSO-d₆)δ ~166 (-COOH), δ ~142 (C-SO₂), δ ~138 (C-Cl), δ ~132 (Ar-CH), δ ~131 (Ar-C), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~43 (-SO₂CH₃)Data not providedData not providedData not provided
FT-IR (KBr Pellet, cm⁻¹)~3100-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1300 & ~1150 (strong, S=O stretch), ~800-700 (C-Cl stretch)Data not providedData not providedData not provided
Mass Spectrometry (ESI-)m/z 233/235 [M-H]⁻ corresponding to C₈H₆ClO₄S⁻ (isotope pattern for Cl)Data not providedData not providedData not provided

Predicted data is based on standard chemical shift and absorption tables and may vary from experimental results.

Experimental Protocols

To ensure the quality of this compound, it is essential to perform in-house spectroscopic analysis. The following are standard protocols for obtaining the data outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz spectrometer, referencing the residual DMSO peak at δ 2.50 ppm.

    • Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz, referencing the DMSO-d₆ carbon signals at δ 39.52 ppm.

    • Process the spectra to identify chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in negative electrospray ionization (ESI-) mode to observe the deprotonated molecule [M-H]⁻.

  • Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern due to the presence of chlorine.

Data Analysis and Structure Verification Workflow

The following diagrams illustrate the workflow for acquiring and analyzing spectroscopic data to verify the chemical structure of this compound.

G cluster_0 Data Acquisition cluster_1 Data Comparison and Analysis cluster_2 Conclusion start Procure this compound from Suppliers A, B, and C nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms compare_nmr Compare Chemical Shifts and Couplings nmr->compare_nmr compare_ir Compare Absorption Bands ir->compare_ir compare_ms Compare m/z and Isotope Patterns ms->compare_ms conclusion Confirm Structure and Purity compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Experimental workflow for spectroscopic data comparison.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Spectroscopic Data (NMR, IR, MS) h_nmr ¹H NMR: Aromatic protons, -SO₂CH₃, -COOH proton start->h_nmr c_nmr ¹³C NMR: Carbonyl carbon, aromatic carbons, methyl carbon start->c_nmr ir_analysis FT-IR: O-H, C=O, S=O, C-Cl stretches start->ir_analysis ms_analysis MS: Molecular ion peak and Cl isotope pattern start->ms_analysis conclusion Structure of this compound Confirmed h_nmr->conclusion c_nmr->conclusion ir_analysis->conclusion ms_analysis->conclusion

Caption: Logical flow for structure confirmation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 2-Chloro-5-(methylsulfonyl)benzoic acid is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This objective comparison, supported by typical performance data for related benzoic acid derivatives, aims to assist in the selection of the most suitable analytical methodology for specific research and quality control needs.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical technique is a critical decision, balancing sensitivity, selectivity, and throughput. The following table summarizes the typical quantitative performance parameters for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) > 0.998> 0.999> 0.998
Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL~5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 3%< 5%< 10%
Selectivity ModerateHighHigh
Sample Throughput HighHighModerate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in simpler matrices.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of a standard solution, likely around 230-254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the sample to a concentration within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental matrices.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 or similar reverse-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by infusing a standard solution.

  • Sample Preparation:

    • For biological samples, perform protein precipitation with acetonitrile or a liquid-liquid extraction.

    • Add an appropriate internal standard.

    • Centrifuge to pellet precipitated proteins or separate layers.

    • Transfer the supernatant or organic layer and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization:

    • The carboxylic acid group must be derivatized to increase volatility, for example, through esterification (e.g., with methanol and an acid catalyst) or silylation (e.g., with BSTFA).

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent.

    • Evaporate the organic extract to dryness.

    • Perform the derivatization reaction.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for injection.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for method validation and cross-validation, which are crucial for ensuring the reliability and comparability of analytical data.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Validated_Method Validated_Method Rob->Validated_Method

Caption: A flowchart outlining the key stages of analytical method validation.

Cross_Validation_Workflow cluster_0 Cross-Validation Protocol cluster_1 Data Analysis & Comparison MethodA Validated Method A (e.g., HPLC-UV) MethodB Validated Method B (e.g., LC-MS/MS) SelectSamples Select a Set of Representative Samples AnalyzeA Analyze Samples with Method A SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B SelectSamples->AnalyzeB CompareResults Compare Quantitative Results AnalyzeA->CompareResults AnalyzeB->CompareResults StatAnalysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) CompareResults->StatAnalysis Conclusion Conclusion on Method Comparability StatAnalysis->Conclusion

Caption: A workflow illustrating the process of cross-validating two analytical methods.

A Comparative Guide to 2-Chloro-5-(methylsulfonyl)benzoic Acid and 2-Bromo-5-(methylsulfonyl)benzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the versatile building blocks available, halogenated benzoic acids with electron-withdrawing substituents play a crucial role. This guide provides a detailed comparison of two such key intermediates: 2-Chloro-5-(methylsulfonyl)benzoic acid and 2-Bromo-5-(methylsulfonyl)benzoic acid. While direct comparative studies are not extensively documented, this guide leverages fundamental principles of organic chemistry and available experimental data for analogous compounds to offer a comprehensive overview of their respective performance in common synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their handling, solubility, and reaction kinetics.

PropertyThis compound2-Bromo-5-(methylsulfonyl)benzoic acid
CAS Number 89938-62-5[1][2][3][4][5]22361-59-7[6]
Molecular Formula C₈H₇ClO₄S[1][2][3][4][5]C₈H₇BrO₄S
Molecular Weight 234.66 g/mol [2]279.11 g/mol
Melting Point 183-187 °C[2]Not available
Appearance White, gray, or beige powder[2]Not available
Purity (typical) ≥ 97% (HPLC)[2]Not available

Reactivity and Performance in Key Synthetic Reactions

The primary difference in the synthetic utility of these two molecules lies in the nature of the halogen substituent at the 2-position. The chloro and bromo groups exhibit distinct reactivities in various classes of organic reactions, which dictates their suitability for specific synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The generally accepted trend for halide reactivity is I > Br > Cl.[7][8] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step.[9]

Therefore, 2-bromo-5-(methylsulfonyl)benzoic acid is expected to be significantly more reactive than its chloro- counterpart in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This higher reactivity often translates to:

  • Milder reaction conditions (e.g., lower temperatures).

  • Shorter reaction times.

  • Higher yields.

  • The possibility of using less active catalyst systems.

Suzuki_Coupling_Reactivity A 2-Bromo-5-(methylsulfonyl)benzoic Acid D Oxidative Addition A->D Faster B This compound B->D Slower C Pd(0) Catalyst C->D E Higher Reactivity Milder Conditions Higher Yield D->E F Lower Reactivity Harsh Conditions Lower Yield D->F

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the trend in halide reactivity is often reversed: F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The high electronegativity of the halogen stabilizes this intermediate through the inductive effect.

Thus, This compound is generally expected to be more reactive than 2-bromo-5-(methylsulfonyl)benzoic acid in SNAr reactions. The presence of the strong electron-withdrawing methylsulfonyl group in the para-position to the halogen further activates the ring for nucleophilic attack.

SNAr_Reactivity A This compound D Meisenheimer Complex Formation A->D Faster B 2-Bromo-5-(methylsulfonyl)benzoic Acid B->D Slower C Nucleophile C->D E Higher Reactivity D->E F Lower Reactivity D->F

Amide Bond Formation

The carboxylic acid moiety in both molecules can readily undergo amide bond formation with a variety of amines. The reactivity of the carboxylic acid is not directly influenced by the halogen at the 2-position in a significant way for most standard coupling protocols. Both compounds can be effectively coupled using common reagents such as HATU, HOBt/EDC, or by conversion to the corresponding acyl chlorides.

The choice between the chloro- and bromo- derivatives for amide coupling would likely be dictated by the desired reactivity in subsequent transformations of the halogen.

Amide_Formation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2-Halo-5-(methylsulfonyl)benzoic Acid (Halo = Cl or Br) C Coupling Reagent (e.g., HATU, EDC/HOBt) A->C B Amine (R-NH2) B->C D Amide Product C->D

Experimental Protocols

While direct comparative experimental data for the two subject compounds is scarce, the following are representative protocols for key reactions involving similar structures.

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

  • 2-Bromo-N-phenylbenzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (2.0 eq)

  • Toluene/Water (10:1)

Procedure:

  • To a reaction vessel, add 2-bromo-N-phenylbenzamide, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Amide Bond Formation

This is a general protocol for the synthesis of amides from carboxylic acids.[10]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a reaction flask.

  • Add the amine, followed by DIPEA.

  • Add HATU to the stirring solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 2-bromo-5-(methylsulfonyl)benzoic acid in a synthetic campaign is a strategic one, largely dependent on the intended subsequent reactions.

  • For palladium-catalyzed cross-coupling reactions , the bromo- derivative is the superior choice due to its higher intrinsic reactivity, which allows for milder conditions and often leads to better yields.

  • For nucleophilic aromatic substitution reactions , the chloro- derivative is generally more reactive and would be the preferred starting material.

  • For amide bond formation , both compounds are expected to perform similarly, and the choice should be based on the desired functionality for downstream transformations.

Researchers and drug development professionals should consider these reactivity principles when designing synthetic routes to optimize efficiency and maximize the yield of their target molecules. The development of highly active catalyst systems continues to broaden the scope for the use of less reactive but often more economical aryl chlorides in cross-coupling reactions.[9]

References

Benchmarking the Performance of 2-Chloro-5-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile chemical scaffold with significant potential in both the pharmaceutical and agrochemical industries. Its derivatives have garnered attention for a range of biological activities, most notably as anti-inflammatory agents and herbicides. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutic agents and crop protection solutions.

Performance Comparison of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituent attached to the carboxylic acid group. The following table summarizes the anti-inflammatory performance of a series of N-substituted benzamide derivatives in a carrageenan-induced rat paw edema model.

Compound IDR Group (Substituent)In-Vivo Anti-inflammatory Activity (% Inhibition of Edema)
1a Phenyl55%
1b 4-Chlorophenyl62%
1c 4-Methoxyphenyl58%
1d 4-Nitrophenyl45%
1e Naphthyl68%
Indomethacin (Standard)75%

Data is hypothetical and for illustrative purposes based on typical structure-activity relationships for this class of compounds. Actual values would be derived from specific experimental studies.

Experimental Protocols

A detailed understanding of the experimental procedures used to evaluate the performance of these derivatives is crucial for the interpretation of results and the design of future studies.

Synthesis of N-Substituted 2-Chloro-5-(methylsulfonyl)benzamides (General Procedure)

A solution of this compound (1 mmol) in thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane (10 mL) and added dropwise to a stirred solution of the appropriate substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (20 mL) at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel using a suitable eluent system to afford the desired N-substituted 2-chloro-5-(methylsulfonyl)benzamide.

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of the synthesized compounds is evaluated using the carrageenan-induced paw edema model in Wistar rats.[1][2][3][4]

  • Animals: Male Wistar rats (150-180 g) are housed under standard laboratory conditions with free access to food and water.

  • Grouping: The animals are divided into groups (n=6), including a control group, a standard drug group (Indomethacin, 10 mg/kg), and test groups for each synthesized derivative.

  • Dosing: The test compounds and the standard drug are administered orally as a suspension in 0.5% sodium carboxymethyl cellulose. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the mechanism of anti-inflammatory action, an in-vitro assay to measure the inhibition of COX-1 and COX-2 enzymes can be performed.[5][6][7][8]

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the enzyme. The test compounds are pre-incubated with the enzyme for a specified time before the addition of the substrate, arachidonic acid.

  • Detection: The cyclooxygenase activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives 2-Chloro-5-(methylsulfonyl)benzoic acid derivatives Derivatives->COX2 Inhibition Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification InVivo In-Vivo Screening (Carrageenan-Induced Paw Edema) Purification->InVivo Active_Compounds Identification of Active Compounds InVivo->Active_Compounds InVitro In-Vitro Mechanistic Studies (COX-1/COX-2 Inhibition Assay) Active_Compounds->InVitro SAR Structure-Activity Relationship (SAR) Analysis Active_Compounds->SAR InVitro->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

In-Vitro Biological Activity of 2-Chloro-5-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological activities of derivatives of 2-Chloro-5-(methylsulfonyl)benzoic acid and structurally related compounds. Due to the limited publicly available experimental data on this compound itself, this document leverages findings from closely related substituted benzoic acid derivatives to offer insights into its potential antimicrobial and cytotoxic properties. All quantitative data from the cited studies are summarized in structured tables, and detailed experimental protocols for key assays are provided below.

Comparative Analysis of Biological Activities

While direct in-vitro studies on this compound are not extensively reported in the public domain, research on analogous compounds provides valuable comparative data. The following tables summarize the in-vitro biological activities of various substituted benzoic acid derivatives, offering a basis for assessing the potential efficacy of novel compounds based on the this compound scaffold.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives has been explored against various bacterial strains. The following table presents the Minimum Inhibitory Concentration (MIC) values for derivatives of the structurally similar 2-chloro-5-nitrobenzoic acid and other related compounds against Gram-positive bacteria.

Table 1: In-Vitro Antimicrobial Activity of Substituted Benzoic Acid Derivatives

Compound/Derivative ClassTest OrganismActivity MetricValueReference
2-chloro-5-nitrobenzoic acid derivative 1S. aureus ATCC 25923MIC100 µM
2-chloro-5-nitrobenzoic acid derivative 2MRSA (clinical isolate)MIC100 µM
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 S. aureus ATCC 6538MIC125 µg/mL[1]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 B. subtilis ATCC 6683MIC125 µg/mL[1]
Cytotoxic and Anticancer Activities

The cytotoxic effects of various sulfonamide and benzoic acid derivatives have been evaluated against several human cancer cell lines. The data below indicates the potential for this class of compounds in anticancer research.

Table 2: In-Vitro Cytotoxic and Anticancer Activities of Related Benzoic Acid and Sulfonamide Derivatives

Compound/Derivative ClassCell Line(s)Activity MetricValueReference
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesMCF-7 (Breast Cancer), HCT-116 (Colon Cancer)IC502.5–5 µM[2][3]
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesHeLa (Cervical Cancer)IC505–17 µM[2][3]
2-[2-(5-Chloro carboxy phenyl) azo]1-methyl imidazole-Copper ComplexPC3 (Prostate Cancer)CytotoxicitySelectively cytotoxic to cancer cells[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in an appropriate broth medium, such as Mueller-Hinton Broth.

  • Compound Dilution: The test compound is serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing Experimental Workflows

The following diagrams illustrate generalized workflows for the in-vitro testing of chemical compounds.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_bacteria->inoculate prep_compound Serially Dilute Test Compound prep_compound->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Workflow for MIC Determination

experimental_workflow_mtt cluster_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-Well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan (with DMSO) add_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_viability Calculate Cell Viability (%) measure_abs->calculate_viability

Workflow for MTT Cell Viability Assay

References

The Elusive Structure-Activity Relationship of 2-Chloro-5-(methylsulfonyl)benzoic Acid Analogs: A Guide Based on Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

2-Chloro-5-(methylsulfonyl)benzoic acid is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1] Its chemical architecture, featuring a chlorinated benzoic acid backbone with a methylsulfonyl group, presents multiple points for chemical modification, making it an attractive starting point for generating diverse chemical libraries for biological screening.

Insights from Structurally Related Benzenesulfonamides

Although direct SAR studies on this compound analogs are scarce, research on related benzenesulfonamide derivatives offers a window into the potential biological activities that modifications of this scaffold might unlock.

Antimicrobial Activity

A study on a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which share a substituted chlorobenzenesulfonamide core, has demonstrated significant antimicrobial properties.[2] The investigation revealed that these compounds exhibit potent bacteriostatic activity, particularly against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Analogs [2]

Compound IDArylmethyl GroupMIC (μg/mL) vs. MRSAMIC (μg/mL) vs. MSSA
10 Cinnamyl4-84-8
16 Cyclohexylpropyl4-84-8

The data suggests that the nature of the substituent on the amide nitrogen plays a crucial role in the antimicrobial potency. Both an aromatic (cinnamyl) and an aliphatic (cyclohexylpropyl) group at this position resulted in high activity.[2] This indicates that derivatization of the carboxylic acid group of this compound into various amides could be a promising strategy for developing novel antibacterial agents.

Experimental Protocols: Antimicrobial Susceptibility Testing[2]

The minimum inhibitory concentration (MIC) for the N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) were used.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the broth to achieve a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and test compounds were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Insights from Anticancer Studies on Related Guanidine Derivatives

Further expanding the potential therapeutic applications, a study on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines has highlighted the anticancer potential of this chemical class. These compounds, which can be considered bioisosteres of amides, demonstrated significant cytotoxic activity against several human cancer cell lines.

Table 2: Anticancer Activity of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine Analogs

Cell LineIC50 Range (μM)
Breast Cancer (MCF-7)2.5 - 5
Colon Cancer (HCT-116)2.5 - 5
Cervical Cancer (HeLa)5 - 17

These findings suggest that modifications of the carboxylic acid moiety of this compound to form guanidine or other amide-like structures could be a fruitful avenue for the development of novel anticancer agents. The variation in activity across different cancer cell lines also points towards the possibility of achieving some level of selectivity.

Experimental Protocols: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: Human tumor cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) were used.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Logical Pathway for Drug Discovery

The available data, although not directly on this compound analogs, allows for the formulation of a logical workflow for investigating its therapeutic potential.

SAR_Workflow cluster_0 Scaffold Selection & Derivatization cluster_1 Biological Screening cluster_2 SAR Analysis & Lead Optimization Scaffold This compound Amide_Synthesis Amide Synthesis Scaffold->Amide_Synthesis Ester_Synthesis Ester Synthesis Scaffold->Ester_Synthesis Guanidine_Synthesis Guanidine Synthesis Scaffold->Guanidine_Synthesis Other_Derivatives Other Derivatives Scaffold->Other_Derivatives Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Amide_Synthesis->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT) Amide_Synthesis->Anticancer_Assay Guanidine_Synthesis->Anticancer_Assay Antiinflammatory_Assay Anti-inflammatory Assays (e.g., COX inhibition) Other_Derivatives->Antiinflammatory_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Antiinflammatory_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Fig. 1: Proposed workflow for the discovery of bioactive analogs of this compound.

Conclusion and Future Directions

While the direct structure-activity relationship of this compound analogs remains to be fully elucidated, the biological activities of structurally related compounds strongly suggest its potential as a versatile scaffold for drug discovery. The insights from benzenesulfonamide derivatives in the realms of antimicrobial and anticancer research provide a solid foundation for initiating targeted synthetic and screening efforts.

Future research should focus on the systematic derivatization of the this compound core, particularly at the carboxylic acid position to generate a library of amides, esters, and other bioisosteric replacements. Screening these libraries against a panel of bacterial strains, cancer cell lines, and inflammatory targets will be crucial to uncover the full therapeutic potential of this promising chemical scaffold. Such studies will be instrumental in building a comprehensive SAR and guiding the development of novel and effective therapeutic agents.

References

Confirming the Identity of 2-Chloro-5-(methylsulfonyl)benzoic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other spectroscopic techniques for the confirmation of 2-Chloro-5-(methylsulfonyl)benzoic acid, a versatile building block in pharmaceutical and agrochemical development.

The correct structural elucidation of this compound (C₈H₇ClO₄S), with a molecular weight of 234.66 g/mol , is crucial for its application in synthesis and biological studies.[1][2][3][4] This guide outlines the expected outcomes from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy, offering a comprehensive approach to its identification.

Mass Spectrometry: Unveiling the Molecular Fingerprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecule's structure through fragmentation analysis.

Predicted Fragmentation Pattern

Based on the known fragmentation patterns of benzoic acid derivatives and compounds containing sulfonyl groups, the electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a distinct pattern of fragmentation. The molecular ion peak ([M]⁺) is expected at m/z 234.

Key predicted fragments include:

  • Loss of the carboxylic acid group (-COOH): A peak at m/z 189, representing the remaining aromatic structure.

  • Loss of the methylsulfonyl group (-SO₂CH₃): A fragment at m/z 155.

  • Cleavage of the C-S bond: This could lead to a fragment corresponding to the chlorobenzoic acid moiety.

  • Presence of chlorine isotopes: The characteristic 3:1 isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be expected for all chlorine-containing fragments, providing further confirmation.

Orthogonal Techniques for Structural Confirmation

To provide a robust and unequivocal identification, data from mass spectrometry should be corroborated with other spectroscopic methods. NMR and FTIR spectroscopy offer complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons should appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Signals are expected for the carboxylic acid carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methylsulfonyl substituents), and the methyl carbon of the sulfonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, key expected vibrational bands include:

  • O-H stretch from the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch from the carboxylic acid, a strong absorption around 1700 cm⁻¹.

  • S=O stretches from the sulfonyl group, appearing as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-Cl stretch in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C-H and C=C stretches at their characteristic frequencies.

Comparison of Analytical Techniques

TechniqueInformation ProvidedExpected Key Data for this compound
Mass Spectrometry (EI-MS) Molecular weight and fragmentation patternMolecular ion at m/z 234; Fragments corresponding to loss of -COOH and -SO₂CH₃; Isotopic pattern for chlorine.
¹H NMR Spectroscopy Chemical environment of hydrogen atomsDistinct signals for aromatic protons and a singlet for the methyl protons.
¹³C NMR Spectroscopy Chemical environment of carbon atomsSignals for carboxylic acid, aromatic, and methyl carbons.
FTIR Spectroscopy Presence of functional groupsCharacteristic absorptions for O-H, C=O, S=O, and C-Cl bonds.

Experimental Protocols

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

A detailed protocol for acquiring a mass spectrum using a gas chromatograph coupled to a mass spectrometer (GC-MS) is as follows:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column for polar compounds (e.g., DB-5ms).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Workflow for Compound Identification

Workflow for the Spectroscopic Identification of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Characteristic Vibrational Frequencies FTIR->FTIR_Data Confirmation Confirmed Structure of this compound MS_Data->Confirmation NMR_Data->Confirmation FTIR_Data->Confirmation

References

Safety Operating Guide

Safe Disposal of 2-Chloro-5-(methylsulfonyl)benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Chloro-5-(methylsulfonyl)benzoic acid, adhering to standard safety protocols.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

PPE RequirementSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator for dust.
Hand Hygiene Wash hands thoroughly with soap and water after handling.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Storage of Waste :

    • Designate a specific, clearly labeled, and sealed container for waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparing for Disposal :

    • For surplus and non-recyclable solutions, the recommended procedure is to offer them to a licensed disposal company.[2]

    • The material can be dissolved or mixed with a combustible solvent to facilitate incineration.[2] This should be done in a fume hood.

  • Engaging a Licensed Disposal Company :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Final Disposal Method :

    • The licensed contractor will transport the waste to a facility equipped for chemical incineration.

    • The recommended incineration process involves burning in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment : Prevent the spill from entering drains or waterways.[2]

  • Cleanup :

    • For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated waste container.[2]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound check_waste Is the material surplus or non-recyclable? start->check_waste prep_disposal Prepare for disposal: - Segregate and label waste - Store in a cool, dry, ventilated area check_waste->prep_disposal Yes dissolve Dissolve or mix with a combustible solvent in a fume hood prep_disposal->dissolve contact_ehs Contact Environmental Health & Safety (EHS) to arrange for licensed disposal dissolve->contact_ehs incineration Licensed contractor performs incineration with afterburner and scrubber contact_ehs->incineration end_disposal Disposal Complete incineration->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.